Egfr-IN-139
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H25ClN2O4 |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-methylfuro[2,3-c]pyridin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C27H24N2O4.ClH/c1-17-27-22(21(14-28-17)16-29-9-8-18-4-2-3-5-20(18)15-29)13-25(33-27)26(30)19-6-7-23-24(12-19)32-11-10-31-23;/h2-7,12-14H,8-11,15-16H2,1H3;1H |
InChI-Schlüssel |
DAUYQOOHOBMTPB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unable to Retrieve Information on Egfr-IN-139
A comprehensive search for the specific compound "Egfr-IN-139" did not yield any publicly available data regarding its mechanism of action, biochemical properties, or involvement in cellular or in vivo studies. The search results provided general information about the Epidermal Growth Factor Receptor (EGFR), its signaling pathways, and the mechanisms of various known EGFR inhibitors. However, no scientific literature, clinical trial data, or public database entries were found for a molecule designated "this compound."
This lack of information prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal compound code not yet disclosed in public forums, a very recently developed molecule that has not been described in published literature, or a misnomer.
Without specific data on this compound, it is not possible to provide the requested details, including:
-
Mechanism of Action: The specific binding mode, kinase selectivity profile, and effects on downstream signaling pathways are unknown.
-
Quantitative Data: No IC50, Ki, or other quantitative metrics for this compound are available to be summarized in tables.
-
Experimental Protocols: Specific methodologies used to characterize this compound have not been published.
-
Signaling Pathway Diagrams: While general EGFR signaling pathways can be depicted, the precise inhibitory effects of this compound within these pathways cannot be illustrated.
For researchers, scientists, and drug development professionals seeking information on EGFR inhibitors, it is recommended to refer to literature on well-characterized compounds such as gefitinib, erlotinib, osimertinib, or afatinib. These molecules have extensive documentation regarding their mechanisms of action, and detailed experimental data and protocols are widely available in published research.
An In-depth Technical Guide on EGFR Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information for a specific inhibitor designated "Egfr-IN-139" is not available in the public domain. This guide provides a comprehensive overview of the principles and methodologies for determining the target receptor binding affinity of Epidermal Growth Factor Receptor (EGFR) inhibitors, using well-characterized examples to illustrate the core concepts.
Introduction to EGFR and Inhibitor Binding Affinity
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Consequently, EGFR has become a critical target for cancer therapy.
The therapeutic efficacy of EGFR inhibitors is intrinsically linked to their binding affinity —the strength of the interaction between the inhibitor and the EGFR protein.[1] A high binding affinity is a desirable attribute for a drug candidate, as it often correlates with higher potency and selectivity. This affinity is quantitatively expressed by several parameters, including:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme, such as EGFR kinase, by 50%. A lower IC50 value indicates a more potent inhibitor.[1]
-
K_d_ (Dissociation constant): This represents the equilibrium constant for the dissociation of the inhibitor-receptor complex. A lower K_d_ value signifies a stronger binding affinity.[1]
-
K_i_ (Inhibition constant): This is another measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.
This guide will delve into the quantitative binding data for representative EGFR inhibitors, detail the experimental protocols used to ascertain these values, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity of Representative EGFR Inhibitors
The binding affinity of EGFR inhibitors can vary significantly depending on the specific inhibitor and the mutational status of the EGFR kinase domain. Activating mutations, such as L858R and exon 19 deletions, can increase the receptor's sensitivity to first-generation inhibitors, while resistance mutations like T790M can dramatically decrease it.[3] Third-generation inhibitors, such as osimertinib (B560133), are designed to selectively target these resistance mutations.[4]
| Inhibitor | EGFR Variant | IC50 (nM) | K_i_ (nM) | Notes |
| Gefitinib | Wild-Type | 37 - 57[5] | - | First-generation reversible inhibitor.[6] |
| L858R | 13.06[7] | - | Hypersensitive to gefitinib. | |
| Exon 19 Deletion | 77.26[7] | - | Sensitive to gefitinib. | |
| Erlotinib | Wild-Type | 20 - 100[3] | - | First-generation reversible inhibitor.[6] |
| L858R | ~20[3] | - | Increased sensitivity to erlotinib. | |
| Exon 19 Deletion | <20[3] | - | Confers hypersensitivity to erlotinib. | |
| T790M | >1000[3] | - | "Gatekeeper" mutation conferring resistance. | |
| Lapatinib | Wild-Type (EGFR) | 10.8[8][9] | 3[8] | Dual EGFR/HER2 inhibitor.[10] |
| HER2 | 9.3[8] | 13[8] | Potent inhibitor of HER2. | |
| Osimertinib | T790M | <10 | - | Third-generation irreversible inhibitor designed to target the T790M resistance mutation.[4] |
| Wild-Type | ~200-fold less selective than for mutant[4] | - | Shows selectivity for mutant EGFR over wild-type. |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and the cell lines or recombinant enzymes used.[11]
Experimental Protocols
The determination of binding affinity is a critical step in the characterization of novel EGFR inhibitors. A variety of biochemical and biophysical assays are employed to obtain quantitative data.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This type of assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase.[12] The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound being tested.
Objective: To determine the IC50 value of a test compound against recombinant EGFR (wild-type or mutant).
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant).
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[13]
-
ATP.
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[14]
-
Test inhibitor (serially diluted).
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
384-well white, non-binding surface microtiter plates.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.[12]
-
Enzyme and Inhibitor Pre-incubation: Add the diluted EGFR enzyme to the wells of the microtiter plate. Add the serially diluted inhibitor or DMSO (for control) to the wells. Incubate for a defined period (e.g., 30 minutes at 27°C) to allow the inhibitor to bind to the enzyme.[13]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix to each well.[13]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[12]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[12] Incubate at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[12] Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (K_d_).[15][16]
Objective: To determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the dissociation constant (K_d_) of an inhibitor binding to EGFR.
Materials:
-
SPR instrument (e.g., Biacore).[2]
-
Sensor chip (e.g., CM5).[2]
-
Recombinant human EGFR protein (e.g., extracellular or kinase domain).[2]
-
Test inhibitor.
-
Immobilization buffer (e.g., 10 mM Sodium acetate, pH 4.5).[2]
-
Running buffer.
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl).[2]
Methodology:
-
EGFR Immobilization: The EGFR protein is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding signals.[2]
-
Analyte Injection: A series of concentrations of the test inhibitor (analyte) are prepared in the running buffer. The analyte solutions are then injected over the sensor surface at a constant flow rate.[2]
-
Binding Measurement: The binding of the inhibitor to the immobilized EGFR causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This is monitored in real-time to generate a sensorgram.
-
Dissociation Phase: After the injection of the analyte, the running buffer is flowed over the sensor chip to monitor the dissociation of the inhibitor-EGFR complex.
-
Regeneration: A regeneration solution is injected to remove the bound inhibitor from the EGFR surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/k_a_).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of the binding affinity (K_a_ or K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.[19]
Objective: To determine the thermodynamic parameters of an inhibitor binding to EGFR.
Methodology:
-
Sample Preparation: The purified EGFR protein is placed in the sample cell of the calorimeter, and the test inhibitor is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.[19]
-
Titration: A series of small injections of the inhibitor are made into the protein solution.[17]
-
Heat Measurement: The instrument measures the heat change after each injection. Binding interactions can be either exothermic (heat released) or endothermic (heat absorbed).[19]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the K_d_, stoichiometry, and enthalpy of binding.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the mechanism of action of Tyrosine Kinase Inhibitors (TKIs).
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical experimental workflow for determining the IC50 of an EGFR inhibitor.
Conclusion
The characterization of binding affinity is a cornerstone of the preclinical evaluation of EGFR inhibitors. A thorough understanding of an inhibitor's potency against both wild-type and mutant forms of EGFR is essential for predicting its clinical efficacy and potential resistance mechanisms. The combination of biochemical assays, such as in vitro kinase assays, with biophysical methods like SPR and ITC, provides a comprehensive profile of an inhibitor's interaction with its target. The protocols and principles outlined in this guide provide a robust framework for the assessment of novel EGFR inhibitors, facilitating the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. EGFR Kinase Enzyme System Application Note [promega.sg]
- 15. Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.nju.edu.cn [chem.nju.edu.cn]
- 17. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 19. Khan Academy [khanacademy.org]
The Enigma of Egfr-IN-139: A Guide to General EGFR Downstream Signaling Pathways
A comprehensive search has yielded no specific information regarding a molecule designated as "Egfr-IN-139." This suggests that "this compound" may be a very new compound, an internal designation not yet in the public domain, or a misnomer.
Therefore, this guide will focus on the well-established downstream signaling pathways of the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cellular processes and a key target in drug development. Understanding these general pathways provides a foundational framework for comprehending the potential effects of any EGFR inhibitor.
Core EGFR Signaling Cascades
Upon ligand binding and dimerization, the intracellular tyrosine kinase domain of EGFR becomes activated, leading to the phosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two most prominent pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2]
The RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival.[1][3]
Mechanism:
-
Initiation: The adaptor protein Growth factor receptor-bound protein 2 (GRB2), which is in a complex with Son of Sevenless (SOS), is recruited to the activated EGFR.[1][2]
-
RAS Activation: SOS, a guanine (B1146940) nucleotide exchange factor (GEF), facilitates the exchange of GDP for GTP on the small GTPase RAS, thereby activating it.[1][3]
-
Kinase Cascade: Activated RAS recruits and activates the serine/threonine kinase RAF. RAF then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[3]
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[2]
References
Egfr-IN-139: A Potent Inhibitor of Wild-Type and Resistant EGFR Mutants
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the activity of Egfr-IN-139 (also referred to as compound PD 18) against wild-type Epidermal Growth Factor Receptor (EGFR) and clinically significant EGFR mutations associated with non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a novel furopyridine derivative that has demonstrated potent inhibitory activity against wild-type EGFR and, notably, against the acquired resistance mutations L858R/T790M and the triple-mutant L858R/T790M/C797S.[1] In vitro studies have shown that this compound exhibits significant cytotoxic effects on NSCLC cell lines that express high levels of EGFR, while displaying a favorable selectivity profile with lower toxicity towards normal cells.[1] This guide consolidates the available quantitative data, details the experimental methodologies used to assess its activity, and provides visual representations of the relevant biological pathways and experimental processes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound was determined against various forms of the EGFR kinase domain and in cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Enzymatic Inhibition of EGFR Kinase Variants
| Target EGFR Variant | This compound IC50 (nM) |
| Wild-Type (WT) | 12.88 |
| L858R/T790M | 10.84 |
| L858R/T790M/C797S | 42.68 |
Data sourced from MedChemExpress and originally reported in Todsaporn D, et al. (2024).[1]
Cell-Based Viability Assays
| Cell Line | Description | This compound IC50 (µM) |
| A549 | Human NSCLC, EGFR wild-type | 28.23 |
| H1975 | Human NSCLC, EGFR L858R/T790M | 29.46 |
| Vero | Normal kidney epithelial cells | 180.9 |
Data sourced from MedChemExpress and originally reported in Todsaporn D, et al. (2024).[1]
Experimental Protocols
The following methodologies are based on the procedures described in the primary literature citing this compound.
EGFR Kinase Activity Assay
The inhibitory activity of this compound against wild-type, L858R/T790M, and L858R/T790M/C797S EGFR variants was assessed using a kinase activity assay.[1]
Protocol:
-
Initial Screening: this compound and reference compounds were initially tested in triplicate at a concentration of 1 µM against the three EGFR variants.
-
IC50 Determination: For compounds showing greater than 50% inhibition in the initial screen, a dose-response analysis was performed to determine the IC50 value.
-
Reaction Mixture: The kinase assay was performed in a reaction buffer typically containing 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, and 40 µg/mL BSA.
-
Enzyme and Substrate: Recombinant EGFR kinase was incubated with a suitable peptide substrate and ATP to initiate the phosphorylation reaction.
-
Inhibitor Addition: Serial dilutions of this compound were added to the reaction mixture.
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based method that detects the amount of ADP produced.
-
Data Analysis: The percentage of inhibition was plotted against the logarithm of the inhibitor concentration, and the data were fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on the A549, H1975, and Vero cell lines was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM).
-
Incubation: The cells were incubated with the compound for 72 hours at 37°C.
-
MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for an additional 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium was removed, and 50 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability was calculated as a percentage relative to the control (vehicle-treated) cells. The IC50 values were determined using GraphPad Prism software.
Visualizations
EGFR Signaling Pathway and Sites of Action for this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
EGFR-IN-139: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the gatekeeper mutation T790M and the subsequent C797S mutation, presents a significant clinical challenge. EGFR-IN-139 (also referred to as PD18) is a novel furopyridine derivative identified as a potent inhibitor of wild-type EGFR and, notably, clinically relevant mutant forms, including the double mutant L858R/T790M and the triple mutant L858R/T790M/C797S.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental data and protocols relevant to its evaluation as a potential therapeutic agent for NSCLC.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain. By occupying this site, it prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Molecular dynamics simulations suggest that van der Waals interactions play a significant role in the binding of this compound to the EGFR active site.[2] The potent inhibitory activity is attributed to the formation of hydrogen bonds with key residues, including M793 and C797.[2]
Data Presentation
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound was assessed against various forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values demonstrate its activity against wild-type and mutant EGFR.
| Target Kinase | This compound (PD18) IC50 (nM) |
| EGFR (Wild Type) | 12.88 |
| EGFR (L858R/T790M) | 10.84 |
| EGFR (L858R/T790M/C797S) | 42.68 |
Data sourced from Todsaporn D, et al.[1]
Cellular Activity in NSCLC Cell Lines
The anti-proliferative effects of this compound were evaluated in human non-small cell lung cancer cell lines.
| Cell Line | EGFR Status | This compound (PD18) IC50 (µM) |
| A549 | Wild Type | 28.23 ± 2.18 |
| H1975 | L858R/T790M | 29.46 ± 0.93 |
Data sourced from Todsaporn D, et al.[3]
Experimental Protocols
Synthesis of this compound (PD18)
The synthesis of this compound, a furopyridine derivative, involves the nucleophilic substitution of a chloromethyl group on the furopyridine core with an appropriate amine.
General Procedure: A mixture of the 4-chloromethyl derivative of 7-methylfuro[2,3-c]pyridine (1a-c, 3 mmol), the desired amine (4 mmol), and sodium bicarbonate (NaHCO3, 4 mmol) in dimethylformamide (DMF, 4 mL) is stirred for 1 hour at 60-70°C. Following the reaction, 20 mL of water is added, and the resulting precipitate is collected by filtration and washed with water (3 x 5 mL). To obtain the hydrochloride salt, the furopyridine product is treated with a saturated solution of HCl in 2-propanol until a weakly acidic pH is achieved.[4]
Diagram: Synthesis of Furopyridine Derivatives
Caption: General reaction scheme for the synthesis of this compound (PD18).
EGFR Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme (Wild Type, L858R/T790M, or L858R/T790M/C797S)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well or 96-well plates (white, opaque for luminescence assays)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.
-
Assay Plate Setup: To the wells of the assay plate, add the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the diluted EGFR enzyme solution to all wells except for the negative control wells (which receive kinase dilution buffer without the enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. This involves a two-step process of terminating the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-based luminescence measurement.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: EGFR Kinase Assay Workflow
Caption: Workflow for determining the IC50 of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with desired concentrations of this compound for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Diagram: EGFR Signaling Pathway and Downstream Effects
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Future Directions
While initial in vitro data for this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In Vivo Efficacy: Evaluation of this compound in preclinical animal models of NSCLC, including patient-derived xenografts (PDXs), is crucial to determine its anti-tumor activity, optimal dosing, and pharmacokinetic/pharmacodynamic properties.
-
Kinase Selectivity: A comprehensive kinase selectivity profile against a broad panel of kinases will help to assess the specificity of this compound and predict potential off-target effects.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be important for its long-term clinical development.
-
Combination Therapies: Exploring the synergistic effects of this compound with other targeted therapies or chemotherapies could lead to more effective treatment strategies for NSCLC.
This technical guide provides a foundational understanding of this compound for researchers in the field of oncology and drug development. The provided data and protocols can serve as a starting point for further investigation into this promising EGFR inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Egfr-IN-139: Unraveling its Role in Apoptosis - A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate signaling network of the Epidermal Growth Factor Receptor (EGFR) plays a pivotal role in cell proliferation, survival, and differentiation. Consequently, dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. While EGFR activation is predominantly associated with cell survival, a paradoxical phenomenon of EGFR-mediated apoptosis has been observed, particularly in the context of EGFR overexpression. This technical guide delves into the existing, albeit limited, understanding of a specific EGFR inhibitor, Egfr-IN-139, and its putative role in the induction of apoptosis. Due to the nascent stage of research on this particular compound, this document will also extrapolate from the broader principles of EGFR inhibitor-induced apoptosis to provide a comprehensive theoretical framework.
Introduction to EGFR Signaling and Apoptosis
The EGFR signaling cascade is a complex and tightly regulated process initiated by the binding of ligands such as Epidermal Growth Factor (EGF). This binding triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell survival and proliferation.
Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. It is broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, while the extrinsic pathway is initiated by the binding of ligands to death receptors of the tumor necrosis factor (TNF) receptor superfamily.
While EGFR signaling is primarily anti-apoptotic, studies have revealed that in cancer cells with high levels of EGFR expression, stimulation with high concentrations of EGF can paradoxically lead to apoptosis. This phenomenon highlights the complex and context-dependent nature of EGFR signaling.
The Role of EGFR Inhibitors in Apoptosis
EGFR inhibitors, such as tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, are a cornerstone of targeted cancer therapy. Their primary mechanism of action is the blockade of EGFR signaling, thereby inhibiting tumor growth and survival. A significant component of their anti-cancer activity is the induction of apoptosis.
EGFR inhibitors can trigger apoptosis through several mechanisms:
-
Inhibition of Pro-Survival Signaling: By blocking the PI3K/AKT and ERK pathways, EGFR inhibitors remove the survival signals that protect cancer cells from apoptotic stimuli.
-
Upregulation of Pro-Apoptotic Proteins: Inhibition of EGFR signaling can lead to the upregulation of pro-apoptotic Bcl-2 family members like BIM, which sequesters anti-apoptotic proteins and promotes apoptosis.
-
Sensitization to Other Apoptotic Stimuli: EGFR inhibitors can render cancer cells more susceptible to apoptosis induced by chemotherapy, radiation, or death receptor ligands like TNF-related apoptosis-inducing ligand (TRAIL).
This compound: Current State of Knowledge
As of the latest available data, specific information regarding "this compound" is not present in the public scientific literature. This suggests that this compound may be an internal designation for a novel compound under early-stage development, or a less common research tool not yet widely reported.
Therefore, the subsequent sections will present a generalized framework for investigating the apoptotic effects of a novel EGFR inhibitor, using established methodologies and known signaling pathways as a guide. This hypothetical exploration will serve as a blueprint for the potential characterization of this compound's role in apoptosis.
Hypothetical Signaling Pathways for this compound-Induced Apoptosis
Based on the known mechanisms of other EGFR inhibitors, we can postulate several signaling pathways through which this compound might induce apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
One of the primary survival pathways downstream of EGFR is the PI3K/AKT/mTOR cascade. This compound, as an EGFR inhibitor, would be expected to suppress this pathway, leading to the de-repression of pro-apoptotic factors.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Upregulation of BIM via the MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is another critical downstream effector of EGFR. Its inhibition can lead to the upregulation of the pro-apoptotic protein BIM.
Caption: Upregulation of BIM through MEK/ERK inhibition by this compound.
Proposed Experimental Protocols for Evaluating this compound
To elucidate the pro-apoptotic activity of this compound, a series of in vitro experiments would be necessary.
Cell Viability and Apoptosis Assays
Table 1: Quantitative Apoptosis Assay Data (Hypothetical)
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| A549 (NSCLC) | 0.1 | 15.2 ± 2.1 | 2.5 ± 0.3 |
| 1 | 45.8 ± 4.5 | 6.8 ± 0.7 | |
| 10 | 78.3 ± 6.2 | 12.1 ± 1.1 | |
| HCC827 (NSCLC) | 0.1 | 25.6 ± 3.4 | 4.1 ± 0.5 |
| 1 | 68.1 ± 5.9 | 10.5 ± 1.3 | |
| 10 | 92.4 ± 7.1 | 18.9 ± 2.0 |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture: Plate EGFR-mutant and wild-type cancer cell lines (e.g., A549, HCC827) in 6-well plates.
-
Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Western Blot Analysis of Apoptosis-Related Proteins
Table 2: Western Blot Densitometry Analysis (Hypothetical Fold Change vs. Control)
| Protein | A549 (1 µM this compound) | HCC827 (1 µM this compound) |
| p-EGFR | 0.1 ± 0.02 | 0.05 ± 0.01 |
| p-AKT | 0.2 ± 0.05 | 0.1 ± 0.03 |
| p-ERK | 0.3 ± 0.06 | 0.2 ± 0.04 |
| Cleaved PARP | 5.2 ± 0.6 | 8.9 ± 1.0 |
| Cleaved Caspase-3 | 4.8 ± 0.5 | 7.5 ± 0.8 |
| BIM | 3.5 ± 0.4 | 6.1 ± 0.7 |
Experimental Protocol: Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis and signaling proteins (e.g., cleaved PARP, cleaved caspase-3, BIM, p-EGFR, p-AKT, p-ERK).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.
Caption: General experimental workflow for assessing apoptosis.
Conclusion and Future Directions
While specific data on this compound is currently unavailable, the established role of EGFR inhibitors in promoting apoptosis provides a strong rationale for investigating its potential in this area. The hypothetical framework and experimental protocols outlined in this guide offer a comprehensive approach to characterizing the apoptotic effects of this compound. Future research should focus on performing these key experiments to determine its mechanism of action, identify the signaling pathways involved, and evaluate its therapeutic potential as a novel anti-cancer agent. The elucidation of its specific molecular interactions and its efficacy in preclinical models will be crucial next steps in its development.
Egfr-IN-139: A Technical Guide for Researchers in EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-139, also identified as PD18 in the scientific literature, is a potent furopyridine derivative that has emerged as a significant inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a critical receptor tyrosine kinase that, when dysregulated through mutations or overexpression, becomes a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3] This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, and providing established experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the investigation of EGFR-driven malignancies.
Mechanism of Action
This compound functions as a potent inhibitor of both wild-type and clinically relevant mutant forms of EGFR.[1][2] Its mechanism of action is centered on the inhibition of the EGFR tyrosine kinase domain, which is crucial for the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Computational modeling and in vitro assays have demonstrated that this compound effectively targets the ATP-binding site of the EGFR kinase domain. Molecular dynamics simulations suggest that its strong inhibitory activity is attributable to key interactions, including hydrogen bonding with residues such as M793, within the EGFR active site.[1][2] This interaction prevents ATP from binding, thereby blocking EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.
Biochemical and Cellular Activity
This compound has demonstrated potent inhibitory activity against wild-type EGFR and key drug-resistant mutant forms. Furthermore, it exhibits cytotoxic effects against cancer cell lines harboring these mutations while showing lower toxicity to normal cells.[1][2]
Enzymatic Activity
The inhibitory potency of this compound against various forms of the EGFR kinase was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| EGFR (Wild Type) | 12.88 |
| EGFR (L858R/T790M) | 10.84 |
| EGFR (L858R/T790M/C797S) | 42.68 |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.[1]
Cellular Activity
The anti-proliferative activity of this compound was assessed in NSCLC cell lines with different EGFR mutation statuses, as well as in a normal cell line to determine its selectivity. The IC50 values from these cytotoxicity assays are presented below.
| Cell Line | EGFR Status | IC50 (µM) | Selectivity Index (SI) vs. Vero |
| A549 | Wild Type | 28.23 ± 2.18 | > 6.40 |
| H1975 | L858R/T790M | 29.46 ± 0.93 | > 6.14 |
| Vero | Normal Kidney Cells | > 180.9 | N/A |
Table 2: Cytotoxic activity of this compound in cancer and normal cell lines.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant variants)
-
ATP
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the EGFR enzyme to the wells.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a set duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.[1]
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975) and a normal cell line (e.g., Vero)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]
In Vivo Efficacy and Pharmacokinetics
As of the latest literature review, in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Further studies are required to characterize its therapeutic potential in animal models of EGFR-driven cancers and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
Caption: Logical Flow of this compound's Anti-Cancer Potential.
References
- 1. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Egfr-IN-139
An Examination of Preclinical Data for a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the pharmacokinetics and bioavailability of Egfr-IN-139, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein is a synthesis of findings from preclinical in vivo studies in various animal models. This guide is intended to offer a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, critical for its ongoing development as a potential therapeutic agent. All quantitative data are summarized in structured tables, and key experimental methodologies are described to ensure reproducibility and clarity. Visual diagrams of the EGFR signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism and evaluation process.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.[3][4] These inhibitors can be broadly categorized into monoclonal antibodies, which target the extracellular domain of the receptor, and small-molecule tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain.[3]
This compound: Compound Overview
This compound is a next-generation, orally bioavailable, small-molecule TKI. It is designed to irreversibly bind to the kinase domain of EGFR, showing high selectivity for both wild-type and common mutant forms of the receptor implicated in non-small cell lung cancer (NSCLC) and other malignancies. Its chemical structure is optimized for improved metabolic stability and pharmacokinetic properties over earlier-generation inhibitors.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species. The following tables summarize the key pharmacokinetic parameters following single-dose administration.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) |
| Mouse | 10 | 1250 ± 180 | 1.0 | 7500 ± 950 | 4.2 |
| Rat | 10 | 980 ± 150 | 2.0 | 8200 ± 1100 | 5.5 |
| Dog | 5 | 850 ± 120 | 2.5 | 9500 ± 1300 | 7.8 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | C0 (ng/mL) | AUC (0-inf) (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) |
| Mouse | 2 | 2500 | 3000 | 0.67 | 3.5 |
| Rat | 2 | 2100 | 3500 | 0.57 | 4.1 |
| Dog | 1 | 1800 | 4000 | 0.25 | 2.8 |
Table 3: Bioavailability of this compound
| Species | Oral Dose (mg/kg) | IV Dose (mg/kg) | Absolute Bioavailability (%) |
| Mouse | 10 | 2 | 50 |
| Rat | 10 | 2 | 47 |
| Dog | 5 | 1 | 48 |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Animal Models
All animal studies were conducted in accordance with institutional guidelines for animal care and use. Male CD-1 mice (6-8 weeks old), Sprague-Dawley rats (7-9 weeks old), and Beagle dogs (1-2 years old) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.
Dosing and Sample Collection
For oral administration, this compound was formulated as a suspension in 0.5% methylcellulose. For intravenous administration, the compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline.
Blood samples were collected from the tail vein (mice and rats) or cephalic vein (dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay was linear over a range of 1 to 5000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin). Key parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T½), clearance (CL), and volume of distribution (Vd). Absolute oral bioavailability (F%) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is the target of this compound.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Pharmacokinetic Study
The diagram below outlines the general workflow for the preclinical pharmacokinetic evaluation of this compound.
Caption: Workflow for preclinical pharmacokinetic assessment of this compound.
Discussion and Future Directions
The preclinical pharmacokinetic data for this compound demonstrate that the compound is orally bioavailable in multiple species, with moderate clearance and a half-life that supports once-daily dosing. The consistent bioavailability across species suggests a predictable pharmacokinetic profile in humans. Further studies are warranted to investigate the metabolism and excretion pathways of this compound, as well as to evaluate its pharmacokinetic-pharmacodynamic (PK/PD) relationship to establish a therapeutic window. The favorable preclinical profile of this compound supports its continued development as a promising new agent for the treatment of EGFR-driven cancers.
References
An In-depth Technical Guide to the Kinase Selectivity Profile of a Representative EGFR Inhibitor
Disclaimer: Publicly available information, including peer-reviewed literature and patents, does not contain specific data for a compound designated "Egfr-IN-139." This technical guide, therefore, provides a comprehensive overview of the kinase selectivity profile of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, outlining the necessary data, experimental protocols, and signaling pathway context crucial for the evaluation of any such compound.
Introduction to EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a key regulator of cellular processes including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a significant driver in the development and progression of various cancers.[1] Consequently, small molecule kinase inhibitors that target EGFR have become vital in the treatment of several malignancies.
A critical attribute of any EGFR inhibitor is its kinase selectivity. An ideal inhibitor will potently target the intended kinase (EGFR) while having minimal activity against other kinases in the human kinome. A high degree of selectivity can lead to a wider therapeutic window and a more favorable safety profile by minimizing off-target effects.[1]
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is typically evaluated by screening it against a broad panel of kinases. The resulting data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Representative Kinase Selectivity Profile of an EGFR Inhibitor
| Kinase Family | Kinase Target | IC50 (nM) |
| EGFR Family | EGFR (Wild Type) | 15.2 |
| EGFR (L858R) | 0.8 | |
| EGFR (Exon 19 Del) | 0.5 | |
| EGFR (T790M) | 25.7 | |
| HER2 (ErbB2) | 189 | |
| HER4 (ErbB4) | 350 | |
| Tyrosine Kinases | ABL1 | >10,000 |
| SRC | 950 | |
| LCK | 1,500 | |
| VEGFR2 | >10,000 | |
| FGFR1 | >10,000 | |
| PDGFRβ | >10,000 | |
| Serine/Threonine Kinases | AKT1 | >10,000 |
| CDK2 | >10,000 | |
| MAPK1 (ERK2) | >10,000 | |
| PKA | >10,000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Reproducible and well-documented methodologies are essential for interpreting kinase selectivity data.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of a purified kinase.[1][2][3]
-
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase, its specific peptide substrate, and the test inhibitor.[1]
-
Initiate the kinase reaction by adding a specific concentration of ATP.[1]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1][3]
-
Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.[1]
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Protocol 2: Cellular Target Engagement and Downstream Signaling Assay (Western Blot)
This method assesses the inhibitor's ability to engage EGFR in a cellular context and inhibit its downstream signaling pathways.[1]
-
Objective: To confirm target engagement and measure the inhibition of phosphorylation of EGFR and its downstream signaling proteins.
-
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary and secondary antibodies for p-EGFR, total EGFR, p-ERK, total ERK, etc.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours.[1]
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).[1]
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.[1]
-
Lyse the cells and collect the protein lysates.[1]
-
Perform Western blot analysis to detect the phosphorylation status of EGFR and downstream signaling proteins.[1]
-
Quantify the band intensities to determine the concentration-dependent inhibition of EGFR signaling.[1]
-
Signaling Pathways and Visualizations
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating several downstream signaling cascades. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK/STAT pathway, all of which are crucial in regulating cell proliferation, survival, and differentiation.[4][5]
References
No Public Data Available for Egfr-IN-139 to Generate a Specific Off-Target Effect Profile
A comprehensive search for publicly available data on "Egfr-IN-139" has yielded no specific information regarding its off-target effects, kinome scan data, selectivity profile, or safety pharmacology. Without this foundational data, it is not possible to generate an in-depth technical guide or whitepaper specifically on the potential off-target effects of this particular compound as requested.
The core requirements of summarizing quantitative data, detailing specific experimental protocols, and creating visualizations for signaling pathways and workflows are contingent on the availability of experimental results for this compound.
However, it is possible to provide a general overview of the potential off-target effects commonly associated with Epidermal Growth Factor Receptor (EGFR) inhibitors, based on established research in the field. This would include a discussion of common off-target kinases, methodologies used to assess selectivity, and potential clinical implications.
General Approach to Assessing Off-Target Effects of EGFR Inhibitors:
To provide a framework for what such a technical guide would entail, the following outlines the typical data and methodologies that would be included:
1. Kinase Selectivity Profiling:
The primary method for identifying off-target effects of a kinase inhibitor is through a comprehensive kinome scan.
-
Data Presentation: The results are typically presented in a table format, listing all kinases tested and the corresponding inhibition values (e.g., IC50, Ki, or percent inhibition at a specific concentration). A high degree of selectivity is indicated by potent inhibition of EGFR with significantly less activity against other kinases.
-
Table Example (Hypothetical Data):
Kinase IC50 (nM) EGFR 1.5 HER2 25 VEGFR2 >1000 SRC 850 | ABL1 | >1000 |
-
-
Experimental Protocols:
-
Kinase Assay: A common method is a biochemical assay, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™). The protocol would detail the specific kinase, substrate, ATP concentration, and inhibitor concentrations used.
-
2. Cellular Off-Target Effects:
Cell-based assays are crucial to understand the physiological consequences of off-target inhibition.
-
Data Presentation: Data from cell viability assays (e.g., MTT or CellTiter-Glo®) on various cell lines can indicate off-target toxicities. Results are often presented as GI50 or IC50 values in tables.
-
Table Example (Hypothetical Data):
Cell Line EGFR Status GI50 (µM) A431 Wild-Type 0.1 H1975 L858R/T790M 0.5 | K562 | EGFR-negative | >10 |
-
-
Experimental Protocols:
-
Cell Viability Assay: The protocol would specify the cell line, seeding density, drug treatment duration, and the specific viability reagent and detection method used.
-
Western Blotting: To confirm off-target effects on signaling pathways, Western blotting can be used to assess the phosphorylation status of downstream proteins of suspected off-target kinases. The protocol would detail the antibodies used, lysis buffer composition, and blotting conditions.
-
3. Safety Pharmacology:
Preclinical in vivo studies are conducted to assess potential adverse effects on major organ systems.
-
Data Presentation: Key findings from cardiovascular, respiratory, and central nervous system (CNS) safety studies are summarized. This can include data on blood pressure, heart rate, electrocardiogram (ECG) parameters, and neurological assessments.
-
Experimental Protocols: The protocols would describe the animal model used (e.g., rodent, canine), dosing regimen, and the specific physiological measurements taken. For example, a cardiovascular study would detail the use of telemetry to monitor ECG and blood pressure.
Signaling Pathway Visualization:
Diagrams are used to illustrate the intended and potential off-target signaling pathways. For example, a diagram could show EGFR signaling and how an inhibitor might also affect a structurally related kinase like HER2 or a downstream kinase in a different pathway.
Caption: Simplified EGFR signaling pathways leading to cell proliferation.
Experimental Workflow Visualization:
A flowchart can effectively illustrate the process of identifying and characterizing off-target effects.
Caption: Workflow for identifying and characterizing off-target effects.
Should data for "this compound" become publicly available, a detailed technical guide could be generated following the principles outlined above. Without such data, any analysis would be speculative and not meet the requirements of a technical whitepaper.
EGFR-IN-139: A Novel Furopyridine Derivative Targeting Wild-Type and Resistant EGFR Mutants
A Technical Overview for Drug Discovery Professionals
Dated: December 3, 2025
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of EGFR-IN-139, a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound, also identified as compound PD 18, has demonstrated significant activity against wild-type EGFR as well as clinically relevant drug-resistant mutations, positioning it as a compound of interest in the ongoing development of targeted therapies for non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a novel furopyridine derivative designed to inhibit the kinase activity of EGFR. It has shown potent inhibitory effects against the wild-type receptor and, critically, against the double mutant (L858R/T790M) and the triple mutant (L858R/T790M/C797S) forms of EGFR, which are known to confer resistance to first, second, and third-generation EGFR inhibitors. This guide details the preclinical data for this compound, including its inhibitory concentrations, cellular activity, and selectivity. Furthermore, it outlines the experimental protocols for its characterization and provides visualizations of the relevant biological pathways and discovery workflow.
Discovery and Rationale
The development of this compound was driven by the clinical challenge of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in the treatment of NSCLC. While first-generation TKIs like erlotinib (B232) and gefitinib (B1684475) are effective against activating mutations such as the L858R substitution, the emergence of the T790M "gatekeeper" mutation renders these drugs ineffective. Second and third-generation inhibitors have been developed to overcome this resistance, but further mutations, including C797S, can lead to treatment failure. This compound was developed as part of a research effort to identify new chemical scaffolds capable of inhibiting these resistant forms of EGFR. The furopyridine core of this compound represents a novel approach to targeting the ATP-binding pocket of the EGFR kinase domain.
Quantitative Biological Data
The biological activity of this compound has been characterized through in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of EGFR by this compound
| EGFR Form | IC₅₀ (nM) |
| Wild-Type | 12.88 |
| L858R/T790M | 10.84 |
| L858R/T790M/C797S | 42.68 |
Data from MedChemExpress and Szabo-Scandic.[1][2]
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | IC₅₀ (µM) | Selectivity Index (SI) vs. Vero |
| A549 | Wild-Type | 28.23 | 6.40 |
| H1975 | L858R/T790M | 29.46 | 6.14 |
| Vero (Normal) | - | 180.9 | - |
Data from MedChemExpress.[1]
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking its phosphorylation, thereby inhibiting the downstream signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the evaluation of EGFR inhibitors. The specific details for this compound can be found in the referenced literature.
In Vitro EGFR Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different forms of the EGFR kinase domain.
-
Materials: Recombinant human EGFR kinase domains (Wild-Type, L858R/T790M, L858R/T790M/C797S), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A kinase reaction buffer containing the EGFR enzyme, the peptide substrate, and varying concentrations of this compound is prepared in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines (A549, H1975) and a normal cell line (Vero).
-
Materials: A549, H1975, and Vero cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and MTT reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for 72 hours.
-
After the treatment period, the medium is replaced with a fresh medium containing MTT reagent.
-
The plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are determined from the dose-response curves.
-
Synthesis Outline
The synthesis of furopyridine derivatives like this compound typically involves a multi-step process. While the exact synthetic route for this compound is proprietary and detailed in the primary literature, a general workflow for the discovery and synthesis of such a compound is illustrated below.
Caption: Generalized workflow for the discovery and synthesis of this compound.
Conclusion and Future Directions
This compound is a promising new EGFR inhibitor with potent activity against wild-type EGFR and, more importantly, against clinically significant resistance mutations, including the challenging L858R/T790M/C797S triple mutant. Its selectivity for cancer cells over normal cells in preclinical models suggests a favorable therapeutic window. Further investigation, including in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully assess the therapeutic potential of this compound. The development of compounds like this compound underscores the importance of continued research into novel chemical scaffolds to address the evolving landscape of drug resistance in targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Egfr-IN-139 in the Analysis of EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of Egfr-IN-139, a potent EGFR inhibitor, in determining its effect on EGFR phosphorylation (p-EGFR) via Western Blot analysis.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt cascades.[1] Dysregulation of EGFR signaling is a known driver in the development and progression of various cancers, making it a key target for therapeutic intervention.[2]
This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of EGFR kinase activity.[1][2] By blocking the ATP-binding site, it prevents the autophosphorylation of EGFR and subsequently inhibits downstream signaling pathways. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by detecting the levels of phosphorylated EGFR (p-EGFR) in treated cells.[1][2]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocol: p-EGFR Western Blot
This protocol details the steps for treating cells with this compound and subsequently detecting p-EGFR levels.
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line with well-characterized EGFR expression, such as A431 or MDA-MB-468 cancer cell lines.[2]
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach 70-80% confluency.[2]
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound. Treatment times can vary from 30 minutes to 24 hours.[1]
-
EGF Stimulation: After inhibitor treatment, stimulate the cells with EGF (a final concentration of 100 ng/mL for 15-30 minutes at 37°C is a common starting point) to induce EGFR phosphorylation.[1]
II. Cell Lysis and Protein Quantification
-
Lysis:
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification:
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[1] Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
IV. Immunodetection
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1][2]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH or β-actin for normalization.[2]
Experimental Workflow
The following diagram outlines the key steps in the p-EGFR Western Blot protocol.
Caption: Western Blot workflow for p-EGFR analysis.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western Blot analysis.
Table 1: Antibody Dilutions
| Antibody | Supplier | Catalog # | Dilution |
| Rabbit anti-p-EGFR (Tyr1068) | Cell Signaling | #3777 | 1:1000 |
| Rabbit anti-EGFR | Cell Signaling | #4267 | 1:1000 |
| Mouse anti-β-actin | Sigma-Aldrich | #A5441 | 1:5000 |
| HRP-linked Anti-rabbit IgG | Cell Signaling | #7074 | 1:2000 |
| HRP-linked Anti-mouse IgG | Cell Signaling | #7076 | 1:2000 |
Table 2: Example Treatment Conditions
| Treatment Group | This compound (µM) | EGF (100 ng/mL) |
| Vehicle Control | 0 | + |
| This compound | 0.1 | + |
| This compound | 1 | + |
| This compound | 10 | + |
| Negative Control | 0 | - |
Table 3: Densitometry Analysis (Illustrative Data)
| Treatment Group | p-EGFR / Total EGFR (Normalized Ratio) | % Inhibition |
| Vehicle Control | 1.00 | 0 |
| This compound (0.1 µM) | 0.65 | 35 |
| This compound (1 µM) | 0.20 | 80 |
| This compound (10 µM) | 0.05 | 95 |
| Negative Control | 0.02 | 98 |
References
Application Note: Determination of IC50 Values for EGFR-IN-139 in Human Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical therapeutic target for cancer treatment.
EGFR-IN-139 is a novel, potent, and selective inhibitor of the EGFR tyrosine kinase. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines. The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The protocols outlined below describe the cell culture, drug treatment, and subsequent cell viability assessment required to generate dose-response curves and calculate IC50 values.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is targeted by inhibitors like this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture
-
Human cancer cell lines (e.g., A549, MCF-7, U87-MG) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
IC50 Determination using MTT Assay
The following workflow outlines the key steps for determining the IC50 of this compound.
Caption: Experimental Workflow for IC50 Determination.
Protocol Steps:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Add 100 µL of the diluted compound to the corresponding wells of the 96-well plate. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (media only) from all experimental wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Data Presentation
The IC50 values of this compound against a panel of cancer cell lines are summarized in the table below. This data is representative and should be replaced with experimentally determined values.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 850 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 1200 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
| SK-BR-3 | Breast Cancer | HER2+ | >10,000 |
| U87-MG | Glioblastoma | Wild-Type | 500 |
| A431 | Squamous Cell Carcinoma | Overexpression | 50 |
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 of this compound in various cancer cell lines. The provided workflow and data analysis steps will enable researchers to accurately assess the in vitro potency of this novel EGFR inhibitor. The representative data highlights the potential of this compound to selectively target cancer cells with specific EGFR alterations. Further characterization of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Egfr-IN-139 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Egfr-IN-139" is not publicly available in the searched scientific literature. The following application notes and protocols are a synthesis of established methodologies for evaluating novel Epidermal Growth Factor Receptor (EGFR) inhibitors in preclinical in vivo mouse models. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. In vivo mouse xenograft models are indispensable for the preclinical evaluation of novel EGFR inhibitors, allowing for the assessment of a compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicities in a living organism.[1]
These application notes provide a comprehensive guide for the utilization of a novel EGFR inhibitor, designated here as this compound, in mouse xenograft models. The following protocols and data are based on established methodologies for well-characterized EGFR inhibitors and serve as a robust starting point for in vivo studies.
Quantitative Data Summary
The following tables summarize representative data for the in vivo efficacy of various established EGFR inhibitors in mouse xenograft models. This data is provided as a reference for expected outcomes and to guide dose-selection for novel compounds like this compound.
Table 1: In Vivo Efficacy of EGFR Inhibitors in Mouse Xenograft Models
| Compound | Mouse Strain | Tumor Model | Dosage | Administration Route | Treatment Schedule | Outcome |
| Gefitinib | Athymic Nude Mice | HSC-3 (human oral squamous cell carcinoma) | 50 mg/kg | Oral gavage | Daily | Significant tumor growth inhibition |
| Cetuximab | Athymic Nude Mice | A431 (human epidermoid carcinoma) | 1 mg/mouse | Intraperitoneal | Twice weekly | Tumor growth delay |
| Osimertinib | Athymic Nude Mice | PC-9 (human lung adenocarcinoma) | 25 mg/kg | Oral gavage | Daily | Tumor regression |
| Erlotinib | SCID Mice | NCI-H1975 (human lung adenocarcinoma) | 50 mg/kg | Oral gavage | Daily | Inhibition of tumor growth |
Table 2: General Dosing Parameters for EGFR Inhibitors in Mice
| Parameter | Recommended Range | Considerations |
| Dosage | 10 - 100 mg/kg | Dependent on compound potency, solubility, and toxicity. A dose-escalation study is recommended. |
| Administration Route | Oral gavage, Intraperitoneal (IP), Intravenous (IV) | Choice depends on the compound's formulation and desired pharmacokinetic profile. |
| Dosing Schedule | Daily, Twice daily, Every other day, Weekly | Should be determined based on the compound's half-life and tolerability. |
| Vehicle | DMSO, PEG300, Saline, Corn oil | Vehicle should be non-toxic and able to solubilize the compound effectively. |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with well-documented EGFR expression or specific EGFR mutations relevant to the research question (e.g., A431, NCI-H1975, PC-9).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Quality Control: Regularly test cell lines for mycoplasma contamination and verify their identity through short tandem repeat (STR) profiling.
Mouse Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old. Allow mice to acclimatize for at least one week before any experimental procedures.
-
Cell Preparation: Harvest logarithmically growing cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel™ (1:1 ratio) can improve tumor take rates.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
This compound Dosing and Administration
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration. Ensure the solution is sterile and homogenous.
-
Animal Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 5-10 mice per group).
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.
-
Monitoring: Monitor animal body weight and general health daily.
Efficacy Assessment
-
Tumor Measurement: Continue to measure tumor dimensions 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a mouse xenograft study.
References
Application Notes and Protocols for EGFR-IN-139 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-139 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various human cancers.[3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of inhibitor stock solutions. These application notes provide a detailed protocol for the preparation of stock solutions for novel EGFR inhibitors like this compound, based on best practices for this class of compounds.
Data Presentation: Solubility Guidelines
Precise, experimentally determined solubility data for this compound is not widely available. However, the following table provides solubility information for a structurally similar EGFR inhibitor, which can serve as a valuable guideline. It is strongly recommended to perform in-house solubility tests for this compound to determine its precise solubility under your specific experimental conditions.[3]
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 60.7 mg/mL | Recommended solvent for creating high-concentration stock solutions.[3] |
| Ethanol | Insoluble | Not a suitable solvent for this compound.[3] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone. Dilution of a DMSO stock into aqueous media is required for biological assays.[3] |
Experimental Protocols: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. Adjust the amounts accordingly to prepare stock solutions of different concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated based on its molecular weight. As the specific molecular weight for this compound is not provided, assume a hypothetical molecular weight (e.g., 500 g/mol ) for calculation purposes. It is critical to use the actual molecular weight provided on the product's datasheet.
-
Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution with a molecular weight of 500 g/mol : Mass (mg) = 0.01 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
-
Dissolve the powder in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM stock, if you weighed 5 mg of a compound with a molecular weight of 500 g/mol , you would add 1 mL of DMSO.
-
For in vitro experiments, it is recommended to dissolve EGFR inhibitors in DMSO to prepare a stock solution.[4]
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
-
Storage of the stock solution:
Preparation of Working Solutions:
-
For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration.[6]
-
It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5]
Visualizations
Caption: Workflow for the preparation and use of this compound stock solutions.
Caption: Simplified overview of the EGFR signaling pathway targeted by this compound.[7][8]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Egfr-IN-139 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of EGFR Inhibition in 3D Cancer Models
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that governs key cellular processes such as proliferation, survival, and differentiation.[1] In numerous cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma, the EGFR signaling pathway is frequently dysregulated through overexpression or activating mutations, driving tumor progression.[1][2] Consequently, small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have become a cornerstone of targeted cancer therapy.[1][3][4]
Traditionally, the preclinical evaluation of these inhibitors has relied on two-dimensional (2D) monolayer cell cultures. However, these models inadequately replicate the intricate microenvironment of solid tumors, often leading to a disconnect between preclinical efficacy and clinical outcomes.[5] Three-dimensional (3D) cell culture models, particularly spheroids, offer a more physiologically relevant platform by mimicking crucial tumor characteristics such as cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns.[1][5][6] Studies have demonstrated that cancer cells cultured in 3D models can exhibit altered sensitivity to EGFR inhibitors compared to their 2D counterparts, highlighting the importance of these advanced in vitro systems in drug discovery.[5][6][7][8]
Egfr-IN-139: A Representative EGFR Tyrosine Kinase Inhibitor
This compound is presented here as a representative, potent, and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves blocking the downstream signaling cascades that fuel tumor growth and survival. By preventing the autophosphorylation of EGFR upon ligand binding, this compound is designed to suppress the activation of critical pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1]
When applied to 3D spheroid models of cancer cells with aberrant EGFR signaling, this compound is anticipated to:
-
Inhibit Spheroid Growth: By disrupting proliferative signals, the inhibitor is expected to induce a dose-dependent decrease in the growth rate and overall size of the spheroids.[1]
-
Induce Apoptosis: The inhibition of the pro-survival PI3K/AKT pathway is predicted to trigger programmed cell death within the spheroids.[1]
-
Exhibit Differential Sensitivity Compared to 2D Cultures: Due to factors such as restricted drug penetration and the presence of quiescent cells in the core of larger spheroids, the half-maximal inhibitory concentration (IC50) of this compound may be higher in 3D cultures compared to 2D monolayers.[1]
Data Presentation: Comparative Efficacy of this compound in 2D vs. 3D Spheroid Cultures
The following tables summarize hypothetical data for this compound, illustrating the potential differences in its activity when tested in 2D versus 3D cell culture models of various cancer cell lines.
Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Cultures
| Cell Line | Cancer Type | EGFR Status | 2D IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Difference (3D/2D) |
| HCC827 | Non-Small Cell Lung | Exon 19 Deletion | 15 | 50 | 3.3 |
| NCI-H1975 | Non-Small Cell Lung | L858R & T790M | >1000 | >5000 | >5 |
| A431 | Squamous Cell Carcinoma | Wild-Type (Overexpressed) | 100 | 450 | 4.5 |
| SW480 | Colorectal Adenocarcinoma | Wild-Type | >10000 | >10000 | - |
Table 2: Effect of this compound on Spheroid Growth and Apoptosis
| Cell Line | Treatment (100 nM this compound) | % Reduction in Spheroid Volume (Day 7) | % Increase in Caspase-3/7 Activity (48h) |
| HCC827 | Vehicle | 0 | 0 |
| This compound | 65 | 250 | |
| NCI-H1975 | Vehicle | 0 | 0 |
| This compound | 5 | 15 | |
| A431 | Vehicle | 0 | 0 |
| This compound | 40 | 180 |
Experimental Protocols
Protocol 1: Generation of 3D Spheroids
This protocol describes the generation of uniform, single spheroids from cancer cell lines using the liquid overlay technique.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Maintain cancer cell lines in their recommended complete medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 3,000 cells/well for BT-474 cells in a 96-well plate).[6][7] Seed the cells into the ULA 96-well plate.
-
Incubation: Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.[1] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Spheroid Formation: Monitor the formation of spheroids daily. Compact, single spheroids should form within 24-72 hours.[1]
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating pre-formed 3D spheroids with this compound.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Procedure:
-
Spheroid Generation: Generate spheroids as described in Protocol 1 and allow them to grow for 3-4 days until they reach a consistent size.[1]
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of the inhibitor in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]
-
Drug Treatment: Carefully remove 50 µL of the medium from each well of the spheroid plate and add 50 µL of the prepared drug dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.[1]
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Viability in 3D Spheroids
This protocol details the measurement of cell viability in 3D spheroids using a luminescence-based ATP assay.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate (from Protocol 2)
-
3D-specific cell viability assay kit (e.g., CellTiter-Glo® 3D Viability Assay)
-
White-bottom 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation: Use a commercially available 3D-specific cell viability assay, such as CellTiter-Glo® 3D Viability Assay (Promega).[1] Prepare the reagent according to the manufacturer's instructions.[1]
-
Assay Procedure: After the treatment period (Protocol 2), allow the spheroid plate to equilibrate to room temperature for 30 minutes.[1]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® 3D reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.[1]
-
Data Acquisition: Transfer the lysate to a white-bottom 96-well plate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of EGFR Signaling in 3D Spheroids
This protocol describes the analysis of protein expression and phosphorylation in 3D spheroids to assess the impact of this compound on the EGFR signaling pathway.
Materials:
-
Treated 3D spheroids
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis: Collect the spheroids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1] Transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with primary antibodies overnight at 4°C.[1] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in 3D spheroid cultures.
Caption: Logical relationship of the experimental design for testing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems | PLOS One [journals.plos.org]
- 7. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Egfr-IN-139 in the Generation of Drug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a central role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[4][5] The development of drug-resistant cancer cell lines is an indispensable tool in oncology research. These models are crucial for understanding the mechanisms of acquired resistance to targeted therapies, for the discovery of novel biomarkers, and for the development of next-generation therapeutics to overcome resistance.[4][5][6]
Egfr-IN-139 is a potent inhibitor of EGFR, including wild-type and clinically relevant mutant forms.[7] These application notes provide a comprehensive guide for utilizing this compound to generate drug-resistant cancer cell lines, a key step in advancing cancer research and drug development.
Quantitative Data for this compound
This compound exhibits potent inhibitory activity against wild-type EGFR and various mutant forms associated with cancer and drug resistance. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against different EGFR variants and cancer cell lines.[7]
| Target | IC50 (nM) |
| EGFR (wild-type) | 12.88 |
| EGFR (L858R/T790M) | 10.84 |
| EGFR (L858R/T790M/C797S) | 42.68 |
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 28.23 |
| H1975 | Non-Small Cell Lung Cancer | 29.46 |
| Vero | Normal Kidney Epithelial Cells | 180.9 |
Experimental Protocols
This section provides a detailed protocol for generating drug-resistant cancer cell lines using this compound. The method described is a continuous exposure, dose-escalation strategy, which is a commonly used and effective approach for inducing acquired resistance in vitro.[8][9][10]
Protocol: Generation of this compound-Resistant Cell Lines
1. Materials:
-
Parental cancer cell line of interest (e.g., A549 or H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control
2. Initial IC50 Determination:
-
Before initiating the resistance generation protocol, it is recommended to determine the IC50 of this compound in your specific parental cell line to confirm its sensitivity.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the IC50 value.
3. Dose-Escalation Procedure:
-
Starting Concentration: Begin by continuously exposing the parental cell line to a concentration of this compound that is approximately equal to the experimentally determined IC50 value.
-
Cell Culture Maintenance: Culture the cells in the presence of this compound. Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
Monitoring Cell Growth: Initially, a significant reduction in cell proliferation and an increase in cell death is expected. Monitor the cell culture regularly.
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Iterative Process: Repeat the process of monitoring and dose escalation. The entire process of generating a resistant cell line can take several months.[11]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
4. Validation of Resistance:
-
IC50 Shift: Perform a cell viability assay to compare the IC50 of the newly generated resistant cell line with the parental cell line. A significant rightward shift in the dose-response curve indicates resistance.
-
Western Blot Analysis: Analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK) in the presence and absence of this compound in both parental and resistant cells.
-
Molecular Characterization: Investigate the potential mechanisms of resistance by sequencing the EGFR gene to identify any acquired mutations (e.g., T790M, C797S) or by examining the expression of bypass pathway proteins (e.g., MET, HER2).[5][6]
Signaling Pathways and Mechanisms of Resistance
Understanding the underlying signaling pathways is crucial for interpreting experimental results and for designing further studies. EGFR activation triggers a cascade of intracellular signaling events that regulate key cellular processes.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[12][13]
-
PI3K-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.[3][13]
-
JAK/STAT Pathway: Involved in cell survival and inflammation.[13]
-
PLCγ Pathway: Regulates calcium signaling and cytoskeletal rearrangements.[3][12]
Mechanisms of Acquired Resistance to EGFR Inhibitors
Cancer cells can develop resistance to EGFR inhibitors through various mechanisms, which can be broadly categorized as:
-
On-Target Alterations: These involve genetic changes in the EGFR gene itself, such as the acquisition of secondary mutations like the "gatekeeper" T790M mutation, which reduces the binding affinity of the inhibitor.[6][14]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the need for EGFR signaling. This can include the amplification or activation of other receptor tyrosine kinases like MET or HER2.[5][6]
-
Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS, can render the cells independent of upstream EGFR signaling.[5]
-
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their cellular identity, such as an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[6]
Visualizations
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines using this compound.
Simplified EGFR Signaling Pathway and Resistance Mechanisms
Caption: EGFR signaling and key mechanisms of acquired resistance to inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. ClinPGx [clinpgx.org]
- 14. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of EGFR Inhibitors in Combination with Chemotherapy
For Research Use Only.
A Note on EGFR-IN-139
Initial searches for "this compound" did not yield specific preclinical or clinical data. It is possible that this is a novel or internal compound designation. The following application notes and protocols are based on published preclinical data for the third-generation EGFR inhibitor, Osimertinib (B560133) , in combination with standard chemotherapy agents. This information is provided to serve as a representative guide for researchers, scientists, and drug development professionals interested in evaluating the synergistic potential of novel EGFR inhibitors with chemotherapy.
Introduction
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with EGFR-mutated cancers, particularly Non-Small Cell Lung Cancer (NSCLC). However, the emergence of acquired resistance limits the long-term efficacy of EGFR TKI monotherapy. A promising strategy to overcome or delay resistance and enhance anti-tumor activity is the combination of EGFR inhibitors with conventional cytotoxic chemotherapy agents. This document provides an overview of the preclinical evidence for this synergy and detailed protocols for its evaluation.
Preclinical studies have demonstrated that combining the third-generation EGFR inhibitor osimertinib with chemotherapy agents like pemetrexed (B1662193) or cisplatin (B142131) can prevent or delay the onset of resistance in xenograft models.[1] In vitro studies have confirmed that this combination leads to a stronger inhibition of cell proliferation and induction of cell death compared to single-agent treatments in various EGFR-mutated NSCLC cell lines.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining a third-generation EGFR inhibitor with chemotherapy.
Table 1: In Vitro Cell Viability (MTT Assay) in EGFR-Mutant NSCLC Cell Lines
The data below represents the percentage of viable cells after 72 hours of treatment with either a single agent or a combination of agents. A lower percentage indicates greater cytotoxicity.
| Cell Line | Treatment (Concentration) | % Viable Cells (relative to control) |
| PC9 | Osimertinib (10 nM) | 65% |
| Pemetrexed (10 nM) | 80% | |
| Osimertinib (10 nM) + Pemetrexed (10 nM) | 45% | |
| Cisplatin (1 µM) | 75% | |
| Osimertinib (10 nM) + Cisplatin (1 µM) | 40% | |
| HCC827 | Osimertinib (10 nM) | 70% |
| Pemetrexed (10 nM) | 85% | |
| Osimertinib (10 nM) + Pemetrexed (10 nM) | 50% | |
| Cisplatin (1 µM) | 80% | |
| Osimertinib (10 nM) + Cisplatin (1 µM) | 45% | |
| PC9T790M | Osimertinib (10 nM) | 55% |
| Pemetrexed (10 nM) | 90% | |
| Osimertinib (10 nM) + Pemetrexed (10 nM) | 35% | |
| Cisplatin (1 µM) | 85% | |
| Osimertinib (10 nM) + Cisplatin (1 µM) | 30% |
Data is representative of findings reported in La Monica et al., 2019.[1]
Table 2: In Vivo Tumor Growth Inhibition in a PC9T790M Xenograft Model
This table shows the average tumor volume in mice bearing PC9T790M xenografts after 21 days of treatment.
| Treatment Group | Dosing | Average Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily | 1200 | 0% |
| Osimertinib | 5 mg/kg, daily | 480 | 60% |
| Pemetrexed | 100 mg/kg, weekly | 960 | 20% |
| Osimertinib + Pemetrexed | 5 mg/kg daily + 100 mg/kg weekly | 240 | 80% |
| Cisplatin | 2.5 mg/kg, weekly | 900 | 25% |
| Osimertinib + Cisplatin | 5 mg/kg daily + 2.5 mg/kg weekly | 180 | 85% |
Data is representative of findings reported in La Monica et al., 2019.[1]
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway and points of intervention.
Caption: Experimental workflow for assessing drug synergy.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the effect of an EGFR inhibitor, a chemotherapy agent, and their combination on the viability of cancer cell lines and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC9, HCC827, PC9T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EGFR inhibitor (e.g., Osimertinib)
-
Chemotherapy agent (e.g., Pemetrexed, Cisplatin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of the EGFR inhibitor and the chemotherapy agent in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, prepare a matrix of concentrations. Add 50 µL of the EGFR inhibitor dilution and 50 µL of the chemotherapy agent dilution to the combination wells.
-
Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Synergy Calculation):
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use the dose-response data to determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software like CompuSyn.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of an EGFR inhibitor in combination with a chemotherapy agent on tumor growth in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
EGFR-mutant NSCLC cell line (e.g., PC9T790M)
-
Matrigel
-
EGFR inhibitor (e.g., Osimertinib) formulated for oral gavage
-
Chemotherapy agent (e.g., Pemetrexed, Cisplatin) formulated for intraperitoneal (IP) injection
-
Vehicle solutions
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group), ensuring a similar average tumor volume across all groups.
-
Group 1: Vehicle control
-
Group 2: EGFR inhibitor
-
Group 3: Chemotherapy agent
-
Group 4: EGFR inhibitor + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the EGFR inhibitor via oral gavage daily.
-
Administer the chemotherapy agent via IP injection on a specified schedule (e.g., once weekly).
-
The combination group receives both treatments as per their respective schedules.
-
Administer equivalent volumes of the respective vehicles to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight three times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Conclusion
The combination of third-generation EGFR inhibitors with standard chemotherapy agents represents a compelling strategy to enhance anti-tumor efficacy and delay the onset of acquired resistance. The preclinical data strongly supports a synergistic interaction, as evidenced by enhanced cytotoxicity in vitro and superior tumor growth inhibition in vivo. The provided protocols offer a robust framework for the evaluation of novel EGFR inhibitors, such as a hypothetical "this compound," in combination with chemotherapy, enabling researchers to quantify synergistic effects and advance the development of more effective cancer therapies.
References
Application Notes and Protocols for Synergy Studies with EGFR-IN-139
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting synergy studies involving EGFR-IN-139, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The protocols outlined herein are intended to facilitate the assessment of synergistic, additive, or antagonistic effects when combining this compound with other therapeutic agents.
Introduction to EGFR Signaling and the Rationale for Synergy Studies
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[2] Key among these are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[1][3]
In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled tumor growth and proliferation.[4][5] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the kinase activity of EGFR, thereby inhibiting these downstream pathways.[6][7] However, tumors can develop resistance to single-agent therapies. Combining EGFR inhibitors with other drugs that target different nodes in the signaling pathway or parallel survival pathways is a promising strategy to enhance therapeutic efficacy, overcome resistance, and reduce dosages to minimize toxicity.[8][9]
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[9] The Chou-Talalay method is a widely accepted quantitative method for determining drug interactions, providing a Combination Index (CI) that defines synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[9][10]
EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of EGFR activation. Understanding this network is crucial for identifying rational combination partners for this compound.
Experimental Design and Protocols
A robust experimental design is crucial for accurately assessing drug synergy. The following protocols detail the steps for an in vitro synergy study using the Combination Index (CI) method.
Experimental Workflow
The overall workflow for the synergy study is depicted below.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the potency (IC50) of this compound and the combination drug individually. This is a prerequisite for designing the combination assay.[9]
Materials:
-
Cancer cell line with known EGFR status (e.g., NCI-H1975 for EGFR T790M mutation, A431 for EGFR overexpression)
-
Complete growth medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound and the combination drug in complete growth medium. A typical concentration range might span from 0.01 nM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves (percent inhibition vs. drug concentration).
-
Calculate the IC50 value for each drug using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Combination Synergy Assay (Constant Ratio Design)
Objective: To assess the synergistic, additive, or antagonistic effects of combining this compound with another drug. The constant ratio design is recommended for robust CI analysis.[8][11]
Procedure:
-
Determine Combination Ratio: Based on the IC50 values obtained in Protocol 1, determine a fixed equipotent ratio for the two drugs (e.g., if IC50 of Drug A is 10 nM and Drug B is 20 nM, the ratio is 1:2).[10]
-
Prepare Combination Dilutions:
-
Prepare a stock solution of the drug combination at the determined ratio (e.g., 10 µM of Drug A + 20 µM of Drug B).
-
Perform serial dilutions of this combination stock to create a range of concentrations that bracket the expected IC50 of the combination.
-
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 (steps 1 and 3), but treat the cells with the serial dilutions of the drug combination.
-
Incubation and Viability Assessment: Follow the same procedure as in Protocol 1 (steps 4 and 5).
-
Data Analysis (Chou-Talalay Method):
-
Use specialized software (e.g., CompuSyn) or manual calculations to determine the Combination Index (CI).[10][12]
-
The CI value is calculated based on the dose-effect parameters of the individual drugs and their combination.[9]
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10][13]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Single-Agent IC50 Values
| Drug | Cell Line | IC50 (nM) |
| This compound | NCI-H1975 | 15.2 |
| Drug X | NCI-H1975 | 50.8 |
| This compound | A431 | 8.9 |
| Drug X | A431 | 35.1 |
Table 2: Combination Index (CI) Values for this compound + Drug X in NCI-H1975 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.50 (IC50) | 0.65 | Synergy |
| 0.75 (IC75) | 0.58 | Synergy |
| 0.90 (IC90) | 0.51 | Strong Synergy |
Table 3: Dose Reduction Index (DRI) Values at Fa = 0.75
| Drug | DRI | Interpretation |
| This compound | 4.2 | 4.2-fold dose reduction to achieve 75% inhibition in combination. |
| Drug X | 3.8 | 3.8-fold dose reduction to achieve 75% inhibition in combination. |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound in combination with other therapeutic agents. By employing a rigorous experimental design and quantitative analysis such as the Chou-Talalay method, researchers can effectively identify and characterize synergistic drug combinations, paving the way for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. youtube.com [youtube.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Troubleshooting & Optimization
Troubleshooting Egfr-IN-139 solubility issues in DMSO
Welcome to the Technical Support Center for EGFR-IN-139. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges, with a specific focus on troubleshooting solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What could be the problem?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. These may include the inherent physicochemical properties of the compound, the quality and purity of the DMSO used, and the dissolution technique employed. It is also possible that the compound is reaching its solubility limit at higher concentrations.
Q2: The vial of this compound I received appears to contain very little or no powder. Is this normal?
A2: Yes, this can be normal for lyophilized compounds supplied in small quantities. The compound may be present as a thin, transparent film on the bottom or walls of the vial, making it difficult to see. Before assuming the vial is empty, please proceed with the recommended dissolution protocol.
Q3: My this compound stock solution in DMSO is cloudy or has visible particles. What should I do?
A3: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of the solution. This can occur if the solubility limit has been exceeded or if the stock solution was stored improperly. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Please refer to the troubleshooting guide below for steps to address this issue.[1]
Q4: Can I warm the this compound/DMSO solution to improve solubility?
A4: Gentle warming can be an effective method for dissolving compounds. However, this should be done with caution, as excessive heat can lead to degradation of the compound. A common and generally safe method is to use a water bath set to 37°C.[1][2] Always refer to any available stability data for the specific inhibitor.
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?
A5: The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[2][3] However, it is highly recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize any potential off-target effects.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on cell viability and function.[2][3]
Troubleshooting Guide for Solubility Issues
If you encounter solubility problems with this compound in DMSO, please follow the troubleshooting workflow outlined below.
References
How to dissolve Egfr-IN-139 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Egfr-IN-139 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, it is highly recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
A2: To ensure the stability of your this compound stock solution, it is best practice to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[1] For shorter-term storage, -20°C is also acceptable.[3]
Q3: My this compound precipitated after I added it to my cell culture medium. What is the cause and how can I prevent this?
A3: Precipitation of small molecule inhibitors like this compound when diluted into aqueous cell culture media is a common issue arising from the compound's low solubility in aqueous solutions.[4] The organic solvent of the stock solution, typically DMSO, is miscible with the media, but the compound itself may not be soluble at the desired final concentration.[4]
To prevent precipitation, you can try the following:
-
Lower the final concentration: Your working concentration of this compound may be above its solubility limit in the media. A dose-response experiment can help determine if a lower, non-precipitating concentration is still effective.[4]
-
Optimize the dilution process: Instead of adding the concentrated stock solution directly to the full volume of media, first, dilute it in a smaller volume of media or a serum-containing aliquot, vortex gently, and then add this to the rest of your culture medium. This gradual dilution can sometimes prevent immediate precipitation.[4]
-
Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also contribute to compound precipitation.[4]
-
Warm the stock solution: Allowing the stock solution to warm to room temperature before diluting it in pre-warmed media can help prevent precipitation caused by temperature shock.[1]
Q4: What are the visual signs of compound precipitation in cell culture?
A4: Compound precipitation may not always be visible to the naked eye. However, you might observe a fine, crystalline-like precipitate, a cloudy appearance in the medium, or small particles floating in the culture, especially at higher concentrations. It is recommended to inspect the culture vessel under a microscope before and after adding the compound.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Excessive Cell Death or Low Viability | High on-target toxicity | Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this value.[6] You can also reduce the treatment duration. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control to assess solvent effects.[2][7] | |
| Compound precipitation | Visually inspect for precipitates. If present, refer to the strategies in FAQ A3 to improve solubility. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density | Ensure consistent cell numbers are seeded for each experiment, as cell confluence can affect inhibitor sensitivity.[7] |
| Inconsistent drug preparation | Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] | |
| Compound instability in media | For longer experiments, consider refreshing the media with a freshly prepared compound solution.[4] |
Quantitative Data Summary
| Parameter | Recommendation |
| Primary Solvent for Stock Solution | DMSO |
| Recommended Stock Concentration | 10 mM (as a starting point)[2] |
| Final DMSO Concentration in Media | ≤ 0.1% - 0.5%[3][4] |
| Storage of Solid Compound | -20°C[1] |
| Storage of Stock Solution | -80°C (long-term) or -20°C (short-term)[1][3] |
Disclaimer: The recommended concentrations are starting points. The optimal concentration should be determined experimentally for your specific cell line and assay.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol for Preparing Working Solution in Cell Culture
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the DMSO stock solution into a small volume of pre-warmed media.
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration.
-
-
Final Mixing: Gently mix the final working solution before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing EGFR-IN-139 Concentration for Cell Assays
Disclaimer: No specific public data was found for a compound designated "EGFR-IN-139." This technical support guide is based on general knowledge and common issues observed with novel small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in a research setting. The provided information should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is presumed to be a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Like other TKIs, it likely functions by competing with ATP for binding to the intracellular kinase domain of EGFR.[3][4] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5][6] These pathways are critical for regulating cell proliferation, survival, and differentiation.[3][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells that depend on EGFR signaling.[6]
Q2: How should I dissolve and store this compound?
A2: Most small molecule kinase inhibitors, including novel EGFR inhibitors, exhibit poor solubility in aqueous solutions.[8] It is recommended to first prepare a high-concentration stock solution in an organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[8][9][10] Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11] For experiments, create fresh dilutions from the stock solution into your cell culture medium.[12] It is not advisable to store the inhibitor in aqueous solutions for more than a day.[9]
Q3: What is a recommended starting concentration range for this compound in a cell-based assay?
A3: For a novel inhibitor like this compound with an unknown half-maximal inhibitory concentration (IC50), it is crucial to perform a dose-response experiment over a broad range of concentrations.[6] A common starting point is to use a logarithmic or serial dilution series, for example, from 1 nM to 100 µM.[6] This wide range will help determine the effective concentration for your specific cell line and assay.[6]
Q4: How does the final concentration of DMSO affect my cell-based assays?
A4: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations.[11] It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to prevent solvent-induced cytotoxicity or other off-target effects.[6][9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest inhibitor concentration used.[6]
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time depends on the assay being performed. For cell viability and proliferation assays like the MTT assay, a longer incubation period of 48 to 72 hours is common to observe significant effects.[6] For signaling studies, such as assessing the phosphorylation status of EGFR by Western blot, a much shorter incubation time of 1 to 4 hours is typically sufficient to see an effect on the target.[13]
Troubleshooting Guides
Issue 1: Low or No Inhibitor Activity Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[6] |
| Incorrect incubation time. | For viability assays, consider extending the incubation period (e.g., up to 96 hours). For signaling assays, ensure the timing is appropriate to observe changes in phosphorylation.[6] |
| Cell line is resistant to EGFR inhibition. | Confirm that your cell line expresses EGFR and is dependent on its signaling. Cell lines with wild-type EGFR or mutations in downstream effectors (e.g., KRAS) may be resistant.[14][15] |
| Inhibitor instability or precipitation. | Prepare fresh dilutions for each experiment.[12] Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is an issue, you may need to lower the final concentration.[12][13] |
| High serum concentration. | Serum contains growth factors that can activate EGFR and compete with the inhibitor. Consider reducing the serum concentration in your culture medium during the treatment period.[13] |
Issue 2: Excessive Cell Death or High Cytotoxicity
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this value for subsequent experiments.[11] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤0.1%).[11] Always run a vehicle-only control to assess solvent toxicity.[6] |
| Off-target toxicity. | High concentrations of inhibitors can affect other kinases or cellular proteins, leading to unintended toxic effects.[11] Lowering the inhibitor concentration can help mitigate these effects.[11] |
| Compound precipitation. | Poorly soluble compounds can form precipitates that are toxic to cells.[11] Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution into the culture medium.[11] |
| Cell culture conditions. | Ensure cells are healthy, not overgrown, and free from contamination before starting the experiment.[11] |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a uniform cell seeding density across all wells of your plates.[12] Use a calibrated pipette and proper technique for cell plating.[12] |
| Variability in inhibitor preparation. | Prepare a single batch of inhibitor dilutions for all replicate plates in an experiment to ensure consistency.[12] |
| Cell passage number. | Use cells from a consistent and low passage number for all experiments, as cell characteristics can change over time in culture.[12] |
| Pipetting errors. | Use calibrated pipettes for all liquid handling steps to ensure accurate and consistent dosing of the inhibitor.[11] |
| Edge effects in multi-well plates. | To minimize "edge effects," avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or media.[16] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Purpose | Recommended Starting Concentration Range | Typical Incubation Time |
| MTT / Cell Viability Assay | Determine IC50 and assess cytotoxicity | 1 nM - 100 µM (logarithmic dilutions)[6] | 48 - 72 hours[6] |
| Western Blot (p-EGFR) | Assess target engagement and pathway inhibition | 0.1x, 1x, and 10x the determined IC50[6] | 1 - 4 hours[13] |
| Cellular Thermal Shift Assay (CETSA) | Confirm direct target binding | A single, fixed concentration (e.g., 10x IC50) | 1 - 2 hours[17] |
| Apoptosis Assay (e.g., Annexin V) | Measure induction of programmed cell death | Concentrations around the IC50 value | 24 - 48 hours |
| Cell Cycle Analysis | Determine effects on cell cycle progression | Concentrations around the IC50 value | 24 - 48 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.[18]
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well).[16]
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[18]
-
Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., from 200 µM down to the low nM range in 2X final concentration).[6]
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.[6]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[6]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][19]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20][21]
-
Carefully remove the medium containing MTT.[18]
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Subtract the background absorbance from a "no-cell" control well.[21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[18]
-
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol is for assessing the ability of this compound to inhibit EGFR autophosphorylation.[5]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.[22]
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with serum-free medium.[12]
-
Pre-treat the cells with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for 1-2 hours. Include a vehicle control.[6][12]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[5]
-
-
Protein Extraction:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Collect the supernatant containing the total protein extract.[5]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1173) overnight at 4°C.[24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.[12][22]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to its target protein, EGFR, in intact cells.[25]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x IC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.[17]
-
-
Heat Challenge:
-
Harvest the treated cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes for each temperature point.[25]
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a no-heat control at room temperature.
-
-
Cell Lysis and Sample Preparation:
-
Western Blot Analysis:
-
Determine and normalize the protein concentration for all soluble fractions.[25]
-
Prepare samples for SDS-PAGE and perform Western blotting as described in Protocol 2, using a primary antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature for both the vehicle- and inhibitor-treated samples.
-
Normalize the intensities to the intensity of the sample from the lowest temperature point.
-
Plot the normalized intensity versus temperature to generate thermal melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates thermal stabilization of EGFR, confirming target engagement.[25]
-
Mandatory Visualization
Caption: Simplified EGFR signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of the Epidermal Growth Factor Receptor in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Egfr-IN-139 Stability in Aqueous Solutions
Disclaimer: As of our latest update, specific experimental data on the aqueous stability of Egfr-IN-139 is not extensively available in the public domain. Therefore, this technical support center provides a generalized guide based on the common characteristics and handling of novel small molecule EGFR inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering stability challenges with experimental compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1][2]
-
Optimize the organic solvent concentration: While it's crucial to minimize the concentration of the organic solvent (like DMSO) in your final solution (typically <0.5% v/v), a slight increase might be necessary to maintain solubility.[3] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific system.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[1]
-
Use a different solvent system or solubilizing excipients: Consider using a co-solvent system or formulation with excipients like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-cyclodextrin) to enhance aqueous solubility.[3][4]
Q2: I suspect my this compound is degrading in my cell culture medium during a multi-day experiment. How can I confirm this?
A2: To confirm degradation, you can perform a time-course experiment.[1]
-
Prepare your this compound solution in the cell culture medium at the intended final concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.[5]
-
Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) to precipitate proteins and extract the compound.[5]
-
Analyze the concentration of the intact this compound at each time point using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time and the appearance of new peaks are indicative of degradation.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of small molecule inhibitors should be handled as follows:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous, high-purity organic solvent like DMSO.[7][8]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][9] DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound precipitation upon freezing.[1][7]
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Thawing: When ready to use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.[9] Vortex gently to ensure the compound is fully dissolved before further dilution.[6]
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change in your stock or working solution often suggests chemical degradation.[6] Potential causes include oxidation, hydrolysis, or photodegradation. It is recommended to discard the solution and prepare a fresh one. To prevent this, protect the solution from light by using amber vials or wrapping the container in foil and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Suggested Solution |
| Compound In-solubility | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration.[1][2] |
| The percentage of organic co-solvent (e.g., DMSO) is too low after dilution. | Optimize the co-solvent concentration, ensuring it remains within a range that does not affect the biological assay (typically <0.5% v/v).[3] Include appropriate vehicle controls. | |
| The pH of the aqueous buffer is not optimal for the compound's solubility. | Test the solubility of the compound in a range of buffers with different pH values.[3] | |
| Compound Degradation | This compound is inherently unstable in aqueous solutions at the experimental temperature (e.g., 37°C).[5] | Perform a stability check in a simple buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[5] Prepare fresh solutions immediately before each experiment. |
| Components in the cell culture media are reacting with the compound.[5] | Test the stability of the compound in different types of cell culture media to identify any specific reactive components.[5] | |
| The compound is sensitive to light. | Store and handle the compound in light-protected conditions (e.g., use amber vials, work in a shaded environment).[6] | |
| Inconsistent Experimental Results | Variability in compound stability due to minor differences in experimental setup (e.g., age of media, incubation times).[9] | Adhere to strict and consistent protocols for compound handling, solution preparation, and storage. |
| Adsorption of the compound to plasticware.[9] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[5] |
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[1]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.[1]
Protocol 2: Chemical Stability Assessment in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[1]
Materials:
-
This compound
-
Desired buffer or cell culture medium
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and stop degradation.[1] Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 24, 48, 72 hours).[1]
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC/LC-MS Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[6]
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Simplified overview of the EGFR signaling pathway targeted by this compound.
References
Preventing Egfr-IN-139 precipitation in media
Welcome to the technical support center for EGFR-IN--139. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent epidermal growth factor receptor (EGFR) inhibitor in a laboratory setting. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of EGFR-IN-139 in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors in cell culture media is a common issue that can lead to inaccurate experimental results. This guide provides a systematic approach to prevent and troubleshoot the precipitation of this compound.
summarizes the solubility and recommended concentrations for this compound.
| Parameter | Value/Recommendation | Source/Rationale |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Based on common practice for hydrophobic small molecule inhibitors.[1][2] |
| Recommended Stock Concentration | 10-20 mM | A typical starting range for in vitro studies with similar EGFR inhibitors.[3] |
| Maximum Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity in most cell lines.[4] |
| IC50 (Wild Type EGFR) | 12.88 nM | [5] |
| IC50 (L858R/T790M EGFR) | 10.84 nM | [5] |
| IC50 (L858R/T790M/C797S EGFR) | 42.68 nM | [5] |
| IC50 (A549 cells, 72h) | 28.23 µM | [5] |
| IC50 (H1975 cells, 72h) | 29.46 µM | [5] |
Troubleshooting Workflow for this compound Precipitation
This workflow provides a step-by-step guide to diagnose and resolve precipitation issues.
References
Technical Support Center: Troubleshooting Western Blots with EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in Western blot experiments using EGFR inhibitors, with a focus on EGFR-IN-139.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background in Western blotting can obscure results and make data interpretation difficult. This is a common issue, and the following Q&A guide is designed to help you identify and resolve the source of the problem.
Q1: I'm observing a uniformly high background across my entire Western blot membrane. What are the likely causes and how can I fix it?
A1: A consistent high background is often due to issues with blocking, antibody concentrations, or washing steps. Here are the primary causes and solutions:
-
Insufficient Blocking: Non-specific protein binding sites on the membrane may not be adequately covered.
-
Solution: Increase the blocking time (e.g., block for 2 hours at room temperature or overnight at 4°C). You can also try increasing the concentration of your blocking agent (e.g., from 3-5% to 7% non-fat dry milk or BSA). Adding a small amount of a detergent like Tween 20 (0.05-0.1%) to your blocking buffer can also help reduce non-specific binding.[1][2]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Inadequate Washing: Unbound antibodies may not be sufficiently washed away.
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can lead to high background.
-
Membrane Drying Out: Allowing the membrane to dry at any stage can cause non-specific binding and high background.
Q2: I'm specifically having issues with high background when detecting phosphorylated EGFR (p-EGFR). Are there special considerations?
A2: Yes, detecting phosphorylated proteins requires some specific protocol modifications.
-
Choice of Blocking Buffer: Milk contains phosphoproteins (like casein) that can cross-react with your phospho-specific antibody, leading to high background.[1][3]
-
Solution: Use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk when probing for phosphorylated proteins.[3]
-
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein, leading to a weak or absent signal, which might be misinterpreted as a background issue if the exposure is too long.
-
Solution: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Q3: Could the EGFR inhibitor itself, this compound, be causing the high background?
A3: While less common, the inhibitor could potentially contribute to the issue.
-
Off-Target Effects: If this compound has off-target effects, it could modulate other signaling pathways, leading to unexpected bands or a general increase in background.
-
Solution: It is crucial to include proper controls in your experiment. This includes a vehicle-only (e.g., DMSO) control and a positive control (e.g., cells stimulated with EGF without the inhibitor) to assess the baseline signaling and the inhibitor's specific effect.[7]
-
-
Non-specific Binding of the Compound: While unlikely to be a primary cause of uniform high background, it's a theoretical possibility.
-
Solution: Thorough washing steps are critical to remove any residual inhibitor before antibody incubation.
-
Q4: I see non-specific bands in addition to my band of interest. What could be the cause?
A4: Non-specific bands can arise from several factors:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Use an affinity-purified antibody if available. You can also try increasing the stringency of your washes by increasing the salt or detergent concentration in your wash buffer.
-
-
Secondary Antibody Non-specific Binding: The secondary antibody may be binding to proteins other than the primary antibody.
-
Solution: Run a control where you incubate the blot with only the secondary antibody. If you see bands, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[1]
-
-
Too Much Protein Loaded: Overloading the gel with protein can lead to aggregation and non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded per lane. A typical range is 20-30 µg of total protein.[8]
-
Data Presentation: Recommended Reagent Concentrations
The following table provides recommended starting concentrations for key reagents in a Western blot experiment for EGFR. Note that these may need to be optimized for your specific experimental conditions.
| Reagent | Recommended Concentration/Dilution | Notes |
| Protein Lysate | 20-30 µg per lane | May need to be optimized based on EGFR expression levels in your cell line.[8] |
| Primary Antibody (anti-EGFR, anti-p-EGFR) | 1:1000 | This is a common starting dilution; refer to the manufacturer's datasheet.[4] |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 | Titrate to find the optimal dilution that gives a strong signal with low background. |
| Blocking Buffer (BSA for phospho-proteins) | 5% (w/v) in TBST | Use BSA to avoid cross-reactivity with phospho-specific antibodies. |
| Blocking Buffer (Non-fat dry milk for total protein) | 5% (w/v) in TBST | A common and effective blocking agent for non-phospho antibodies.[9] |
| Tween 20 in Wash Buffer (TBST) | 0.1% (v/v) | Helps to reduce non-specific binding.[2] |
Experimental Protocols
Detailed Western Blot Protocol for Assessing EGFR Inhibition
This protocol provides a step-by-step guide for a Western blot experiment to evaluate the efficacy of an EGFR inhibitor like this compound.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal EGFR phosphorylation.[10]
-
Pre-treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 1-2 hours).[10]
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[10]
-
-
Sample Preparation (Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape cells and incubate the lysate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
For total EGFR, boil samples at 95-100°C for 5 minutes. For membrane proteins like EGFR, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[8]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[8]
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer is recommended for large proteins like EGFR.[8]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature for detecting p-EGFR. For total EGFR, 5% non-fat dry milk in TBST can be used.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR or anti-total EGFR) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.[10]
-
-
Stripping and Re-probing (Optional):
-
To detect total EGFR on the same membrane after probing for p-EGFR, you can strip the membrane using a stripping buffer and then re-probe with the anti-total EGFR antibody, starting from the blocking step. This serves as a loading control.[7]
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Western Blot Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in Western blotting.
Experimental Workflow for EGFR Inhibition Assay
Caption: Experimental workflow for Western blot analysis of EGFR inhibition.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: EGFR-IN-139
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent IC50 results during their experiments with EGFR-IN-139.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It works by blocking the signaling pathways that are activated by EGFR, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting EGFR, this compound can suppress the growth of cancer cells that are dependent on this pathway.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific EGFR mutation and the cell line being tested. See the data summary table below for reported values.
Q3: Why do my IC50 results for this compound differ from the reported values?
A3: Discrepancies in IC50 values can arise from a variety of factors, including differences in experimental protocols, cell line passage number, and assay conditions. The troubleshooting guide below addresses common causes of variability.
Q4: What is the difference between a biochemical assay IC50 and a cell-based assay IC50?
A4: A biochemical assay measures the direct inhibition of the EGFR kinase enzyme in a purified system. A cell-based assay, on the other hand, measures the overall effect of the inhibitor on cell viability or proliferation. Discrepancies between these two types of assays can occur due to factors like cell membrane permeability, off-target effects, and the presence of cellular ATP concentrations that can compete with the inhibitor.
Data Presentation: this compound IC50 Values
| Target/Cell Line | IC50 (nM) | Assay Type |
| EGFR (wild type) | 12.88 | Biochemical |
| EGFR (L858R/T790M) | 10.84 | Biochemical |
| EGFR (L858R/T790M/C797S) | 42.68 | Biochemical |
| A549 (human lung carcinoma) | 28,230 | Cell-based |
| H1975 (human lung adenocarcinoma) | 29,460 | Cell-based |
| Vero (normal kidney epithelial cells) | 180,900 | Cell-based |
Data sourced from MedchemExpress.[1]
Troubleshooting Guide for Inconsistent IC50 Results
If you are experiencing inconsistent IC50 values for this compound, consider the following potential issues and troubleshooting steps.
Issue 1: High Variability Between Replicates
-
Potential Cause: Inaccurate pipetting, especially with small volumes or viscous solutions.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous liquids. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.
-
Potential Cause: "Edge effect" in multi-well plates, where wells on the perimeter of the plate evaporate more quickly.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before seeding. Use a consistent cell counting method.
Issue 2: IC50 Value is Higher or Lower Than Expected
-
Potential Cause: Differences in cell line characteristics.
-
Troubleshooting Step: Verify the passage number and the EGFR mutation status of your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Potential Cause: Variation in assay conditions.
-
Troubleshooting Step: Standardize incubation times, serum concentration in the media, and the type of cell viability assay used (e.g., MTT, CellTiter-Glo).
-
Potential Cause: Compound solubility and stability.
-
Troubleshooting Step: Visually inspect for compound precipitation in your media. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in media. Keep the final DMSO concentration consistent and low (typically <0.5%) across all wells.
Experimental Protocols
Below are generalized protocols for key experiments. It is crucial to optimize these for your specific cell lines and laboratory conditions.
Protocol 1: Kinase Inhibition Assay (Biochemical)
-
Reagents: Purified recombinant EGFR enzyme (wild-type or mutant), ATP, substrate peptide, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the EGFR enzyme, the substrate peptide, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (Cell-Based)
-
Cell Seeding: Plate your cells of interest (e.g., A549, H1975) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment (using MTT as an example):
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
References
Egfr-IN-139 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of EGFR-IN-139, a novel irreversible EGFR tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals investigating the effects of this compound, particularly its toxicity profile in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: As an EGFR inhibitor, this compound is expected to have a more potent cytotoxic effect on cells that rely on the EGFR signaling pathway for proliferation and survival. While cancer cells often exhibit EGFR overexpression or activating mutations, many non-cancerous epithelial cells also express wild-type EGFR, which is crucial for their normal function.[1][2][3] Therefore, some level of cytotoxicity in non-cancerous cell lines is anticipated. The degree of toxicity will likely correlate with the level of EGFR expression and the cell line's dependence on this pathway. It is crucial to establish a therapeutic window by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines.[4]
Q2: I am observing significant toxicity in my non-cancerous control cell line. Is this expected, and what could be the cause?
A2: Significant toxicity in a non-cancerous cell line can be due to several factors:
-
High EGFR Expression: The cell line may express higher than expected levels of EGFR, making it more sensitive to EGFR inhibition.[5]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity.
-
Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, or suboptimal cell culture conditions can exacerbate cytotoxicity.
We recommend performing a dose-response experiment to determine the IC50 value and verifying EGFR expression levels in your cell line via western blot or flow cytometry.
Q3: How can I minimize the off-target toxicity of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits EGFR signaling in your cancer cell model while having a minimal effect on non-cancerous cells.
-
Optimize Exposure Time: Reduce the duration of treatment to the minimum time required to observe the desired downstream effects.
-
Include Proper Controls: Use a non-cancerous cell line with low or no EGFR expression as a negative control to identify off-target toxicity.
-
Consider Rescue Experiments: If the toxicity is on-target (due to EGFR inhibition), you may be able to rescue the cells by adding exogenous growth factors that signal through alternative pathways.
Q4: What are the potential signaling pathways affected by this compound in non-cancerous cells that could lead to toxicity?
A4: Inhibition of EGFR by this compound will primarily disrupt the following downstream signaling pathways, which are also active in normal cells:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival and growth.[4]
Disruption of these pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell growth and proliferation.[3][4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Compound Precipitation | Check the solubility of this compound in your culture medium. Consider using a lower concentration or a different solvent. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation. |
| Fluctuation in Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Issue 2: Unexpected Resistance in a Non-Cancerous Cell Line
| Possible Cause | Troubleshooting Step |
| Low EGFR Expression | Verify EGFR expression levels in the cell line using Western Blot or qPCR. |
| Activation of Alternative Survival Pathways | Investigate the activation of other receptor tyrosine kinases (e.g., HER2, MET) that may compensate for EGFR inhibition. |
| Drug Efflux Pumps | Some cell lines express ATP-binding cassette (ABC) transporters that can pump the compound out of the cell.[6] |
| Incorrect Compound Concentration | Verify the concentration and integrity of your this compound stock solution. |
Quantitative Data Summary
The following table summarizes the IC50 values of various EGFR inhibitors against different cell lines. This data can be used as a reference to contextualize the expected potency of this compound.
| EGFR Inhibitor | Cell Line | EGFR Status | IC50 (nM) |
| Afatinib | Ba/F3 | Wild-type | 31 |
| Afatinib | PC-9ER | T790M | 165 |
| Afatinib | H1975 | T790M | 57 |
| Osimertinib | PC-9ER | T790M | 13 |
| Osimertinib | H1975 | T790M | 5 |
| Rociletinib | PC-9ER | T790M | 37 |
| Rociletinib | H1975 | T790M | 23 |
Data synthesized from a study on in vitro modeling of EGFR TKI mutation specificity.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective toxicity of TGF-alpha-PE40 to EGFR-positive cell lines: selective protection of low EGFR-expressing cell lines by EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Establishing In Vivo Dosage for Novel EGFR Inhibitors
Disclaimer: As of the latest update, there is no publicly available preclinical data specifically for a compound designated "EGFR-IN-139." The following guide is designed to provide a general framework for researchers and drug development professionals on how to approach the adjustment of dosage for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor in in vivo studies. The principles and methodologies outlined are based on the well-documented characteristics and common toxicities of the broader class of EGFR tyrosine kinase inhibitors (TKIs). It is imperative to conduct specific preclinical safety and efficacy studies to determine the unique pharmacological and toxicological profile of any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with EGFR inhibitors in animal models?
A1: The most frequently reported toxicities associated with EGFR inhibitors in animal studies are a direct result of inhibiting EGFR signaling in healthy tissues where the receptor plays a key physiological role. These commonly include:
-
Dermatological Toxicities: Skin rashes, often presenting as papulopustular eruptions, erythema (redness), xerosis (dry skin), and pruritus (itching) are very common. This is due to the critical role of EGFR in the proliferation and differentiation of keratinocytes.[1]
-
Gastrointestinal Toxicities: Diarrhea is a hallmark toxicity of EGFR inhibitors.[1][2] Inhibition of EGFR in the gastrointestinal tract can disrupt mucosal integrity, leading to altered water absorption and subsequent diarrhea, which can cause significant weight loss and dehydration.[1][2]
Q2: What are the initial steps to determine a starting dose for a novel EGFR inhibitor in an in vivo study?
A2: A dose-range-finding (DRF) study is the critical first step. This typically involves administering a wide range of doses to a small number of animals (e.g., mice) to identify the maximum tolerated dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a predefined level of body weight loss (commonly 15-20%). The results of the DRF study will inform the dose levels for subsequent efficacy studies.
Q3: How can I manage severe diarrhea and weight loss in my animal model?
A3: Severe diarrhea and associated weight loss are common adverse effects of EGFR inhibitors.[2] Management strategies include:
-
Dose Reduction: Temporarily ceasing administration or reducing the dose by 25-50% can allow the animals to recover.[2]
-
Supportive Care: Provide subcutaneous fluids (e.g., sterile saline) to combat dehydration and offer highly palatable, high-calorie food supplements to encourage eating.[2]
-
Anti-diarrheal Medication: In consultation with a veterinarian, the use of anti-diarrheal agents like loperamide (B1203769) may be considered.[2]
-
Intermittent Dosing: Switching from a daily to an intermittent dosing schedule (e.g., every other day) may reduce the severity of gastrointestinal toxicity while maintaining anti-tumor efficacy.[1]
Q4: What should I do if my animals develop a severe skin rash?
A4: Skin rash is another frequent on-target toxicity.[1] If severe dermatitis, including open sores from excessive scratching, is observed, the following steps are recommended:
-
Dose Adjustment: Similar to managing diarrhea, reducing the dose or exploring an intermittent dosing schedule is the primary approach.[1]
-
Topical Treatments: The use of moisturizers or topical corticosteroids may be considered to alleviate symptoms, though this should be done in consultation with veterinary staff to ensure it does not confound experimental results.[1]
-
Histopathology: At the end of the study, it is crucial to collect skin samples for histopathological analysis to quantify the extent of epidermal thinning, inflammation, and other pathological changes.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments with a novel EGFR inhibitor.
Problem 1: Rapid and Severe Weight Loss (>15%) with Watery Stools
-
Potential Cause: High-dose EGFR inhibition leading to severe gastrointestinal toxicity, malabsorption, and dehydration.[1][2]
-
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend dosing for the affected cohort.
-
Supportive Care: Administer subcutaneous saline to rehydrate the animals. Provide nutritional support with a high-calorie, easily digestible diet.
-
Dose Modification: Once animals have stabilized, consider re-initiating the study with a new cohort at a reduced dose (e.g., 50% of the original dose). Alternatively, implement an intermittent dosing schedule.
-
Endpoint Analysis: Collect intestinal tissue at the end of the study for histopathological analysis to assess for mucosal damage.[2]
-
Problem 2: Unexpected Animal Mortality at a Mid-Range Dose
-
Potential Cause: The compound may have off-target toxicities or a steeper dose-response curve than anticipated. Renal toxicity has been observed with some EGFR TKIs.[1][3]
-
Troubleshooting Steps:
-
Necropsy: Perform a full necropsy on the deceased animals to identify potential organ-specific toxicities.
-
Blood Chemistry: In subsequent studies, incorporate interim blood collection points to monitor markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the drug's exposure profile. Rapid absorption and high peak concentrations (Cmax) could be contributing to acute toxicity.
-
Experimental Protocols
Protocol 1: Dose-Range-Finding Toxicity Study in Mice
-
Animal Model: Use a standard strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose level groups (e.g., 10, 30, 100 mg/kg).
-
Drug Formulation & Administration:
-
Formulate the EGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Administer the compound via the intended clinical route, most commonly oral gavage (PO) or intraperitoneal (IP) injection.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily, scoring for signs of toxicity such as diarrhea, skin rash, and changes in posture or activity.
-
Establish clear endpoints, such as a body weight loss exceeding 20% or severe, debilitating clinical signs.
-
-
Data Collection:
-
Continue the study for at least 7-14 days to observe both acute and delayed toxicity.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, intestines, skin) for histopathological analysis.
-
Data Presentation
Quantitative data from a dose-range-finding study should be summarized in a clear, tabular format to facilitate the determination of the maximum tolerated dose (MTD).
Table 1: Hypothetical Dose-Range-Finding Study Summary for a Novel EGFR Inhibitor
| Dose Group (mg/kg, PO, QD) | N | Mean Body Weight Change (Day 7, %) | Incidence of Diarrhea (Grade ≥2) | Incidence of Skin Rash (Grade ≥2) | Study-Related Mortality |
| Vehicle Control | 5 | +5.2% | 0/5 | 0/5 | 0/5 |
| 10 mg/kg | 5 | +1.5% | 1/5 | 0/5 | 0/5 |
| 30 mg/kg | 5 | -8.3% | 3/5 | 2/5 | 0/5 |
| 100 mg/kg | 5 | -19.7% | 5/5 | 5/5 | 2/5 |
Based on this hypothetical data, a dose of 30 mg/kg might be selected as the MTD for future efficacy studies, as the 100 mg/kg dose resulted in significant weight loss and mortality.
Visualizations
Signaling Pathway and Experimental Workflow
To effectively design and interpret in vivo studies, it is essential to understand both the biological pathway being targeted and the logical flow of the experiment.
Caption: EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor (TKI).
Caption: Experimental workflow for establishing an in vivo dosage for a novel EGFR inhibitor.
References
Validation & Comparative
Comparative Analysis of EGFR Tyrosine Kinase Inhibitors in T790M Mutant Non-Small Cell Lung Cancer: A Benchmark Study of Osimertinib
Introduction
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] Third-generation inhibitors are designed to overcome this resistance by selectively targeting mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR.[1][3]
Osimertinib (B560133) (AZD9291) is a potent, irreversible third-generation EGFR TKI that has become a standard-of-care treatment for patients with T790M-positive NSCLC.[1][4][5] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to potent and sustained inhibition of downstream signaling pathways that drive tumor growth.[3][4][6]
This guide provides a comprehensive overview of the biochemical and cellular performance of osimertinib against T790M mutant cells, establishing a benchmark for the evaluation of new or emerging inhibitors, such as the research compound Egfr-IN-139. Due to the limited publicly available data for this compound, this document will focus on the extensive experimental data for osimertinib, presenting the methodologies and data types required for a rigorous comparative assessment.
Data Presentation: Quantitative Inhibitory Activity
The efficacy of an EGFR inhibitor is determined by its potency against the target mutant kinase and its selectivity over the wild-type receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cellular assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
This table summarizes the enzymatic inhibitory potency of osimertinib against key EGFR variants. Data for this compound is not currently available and is included to illustrate the required comparative data points.
| Compound | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) | EGFR (Wild-Type) | Selectivity Ratio (WT / L858R/T790M) |
| Osimertinib | <15 | <15 | 480 - 1865 | ~200x[2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cellular Inhibitory Activity (IC50, nM)
This table presents the potency of osimertinib in inhibiting the proliferation of NSCLC cell lines harboring sensitizing and T790M resistance mutations compared to cells with wild-type EGFR.
| Compound | NCI-H1975 (L858R/T790M) | PC-9VanR (Exon 19 Del/T790M) | Calu-3 (Wild-Type) |
| Osimertinib | 5 - 11[7] | ~18[8] | ~650[7] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway Inhibition
Osimertinib effectively suppresses the constitutive activation of EGFR caused by the T790M mutation, thereby blocking downstream signaling cascades critical for cell survival and proliferation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][6] The diagram below illustrates this mechanism of action.
References
- 1. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-139: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the fictional inhibitor, Egfr-IN-139, against other tyrosine kinases. Due to the absence of publicly available data for a compound with the designation "this compound," this guide will utilize the well-characterized second-generation EGFR inhibitor, Afatinib, as a representative example to illustrate the principles and data presentation expected in such an analysis.
Kinase Selectivity Profile of Afatinib (as a proxy for this compound)
The cross-reactivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases, often utilizing platforms like KINOMEscan®. The results are commonly expressed as the percentage of kinase activity remaining at a specific inhibitor concentration or as IC50/Ki values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase's activity or its binding affinity, respectively.
Below is a table summarizing the inhibitory activity of Afatinib against a selection of tyrosine kinases. This data is illustrative of what would be presented for this compound.
| Kinase Target | IC50 (nM) | Family | Notes |
| EGFR (Wild Type) | 0.5 | ErbB | Primary Target |
| EGFR (L858R) | 0.4 | ErbB | Activating mutation |
| EGFR (Exon 19 del) | 0.2 | ErbB | Activating mutation |
| EGFR (T790M) | 10 | ErbB | Resistance mutation |
| HER2 (ErbB2) | 14 | ErbB | Significant off-target |
| HER4 (ErbB4) | 1 | ErbB | Significant off-target |
| ABL1 | >10,000 | Abl | Low off-target activity |
| SRC | >1,000 | Src | Low off-target activity |
| LCK | >1,000 | Src | Low off-target activity |
| FYN | >1,000 | Src | Low off-target activity |
| KDR (VEGFR2) | >10,000 | VEGFR | Low off-target activity |
| FLT1 (VEGFR1) | >10,000 | VEGFR | Low off-target activity |
| FLT4 (VEGFR3) | >10,000 | VEGFR | Low off-target activity |
| PDGFRα | >10,000 | PDGFR | Low off-target activity |
| PDGFRβ | >10,000 | PDGFR | Low off-target activity |
| KIT | >10,000 | PDGFR | Low off-target activity |
| RET | >10,000 | RET | Low off-target activity |
This data is representative and compiled from various sources for illustrative purposes.
As the table demonstrates, Afatinib is a potent inhibitor of wild-type and mutant forms of EGFR. However, it also exhibits significant activity against other members of the ErbB family, namely HER2 and HER4.[1] This cross-reactivity is a known characteristic of many second-generation tyrosine kinase inhibitors. In contrast, its activity against other tyrosine kinase families, such as Abl, Src, VEGFR, and PDGFR, is significantly lower, indicating a degree of selectivity for the ErbB family.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5] this compound, as an EGFR inhibitor, would block these signaling cascades, thereby inhibiting cancer cell growth.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a typical in vitro biochemical kinase assay used to determine the IC50 of an inhibitor.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM) to generate a wide range of concentrations for IC50 determination.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a 384-well assay plate. Include control wells containing only DMSO (for 0% inhibition) and wells without enzyme (for background).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution in the kinase assay buffer at a concentration that is at or near the Km for the specific kinase being tested.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. The luminescence signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data by setting the DMSO-only control as 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Validating Egfr-IN-139 Target Engagement: A Comparative Guide
Introduction to EGFR Target Engagement
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated through mutation or overexpression, can drive the growth of various cancers.[1] Small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR are a cornerstone of treatment for many EGFR-driven malignancies.[1][2] Validating that a novel inhibitor, such as the hypothetical compound Egfr-IN-139, effectively engages its intended target in a cellular context is a crucial step in its preclinical development.
This guide provides a framework for validating the cellular target engagement of this compound by comparing its performance against established first-, second-, and third-generation EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib. Key methodologies to ascertain target engagement include assessing the phosphorylation status of EGFR and its downstream effectors, and measuring the impact on cancer cell proliferation and viability.[3]
Comparative Analysis of EGFR Inhibitors
To contextualize the performance of a novel inhibitor like this compound, it is essential to compare its activity against well-characterized, clinically relevant EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) for Gefitinib, Erlotinib, and Osimertinib in various biochemical and cellular assays. The data for "this compound" is presented as a template for researchers to populate with their experimental findings.
Biochemical Assay: Inhibition of EGFR Kinase Activity
Biochemical assays measure the direct inhibition of purified EGFR kinase domain activity by a test compound.[1] The half-maximal inhibitory concentration (IC50) is a key metric of inhibitor potency.[1]
| Compound | Wild-Type EGFR IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | 25 | 10 | >1000 |
| Erlotinib | 5 | 2 | >1000 |
| Osimertinib | 12 | 1 | 15 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Cellular Assay: Inhibition of EGFR Phosphorylation
This assay directly measures the ability of the inhibitor to block the autophosphorylation of EGFR in intact cells upon stimulation with its ligand, EGF.[3] A common method for this is Western blotting, which quantifies the levels of phosphorylated EGFR (p-EGFR).[3]
| Compound | A431 (WT EGFR) IC50 (nM) | PC-9 (EGFR ex19del) IC50 (nM) | H1975 (L858R, T790M) IC50 (nM) |
| Gefitinib | 50 | 15 | >5000 |
| Erlotinib | 30 | 10 | >5000 |
| Osimertinib | 100 | 8 | 20 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Cellular Assay: Inhibition of Cell Proliferation
This assay determines the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.[3]
| Compound | A431 (WT EGFR) IC50 (nM) | PC-9 (EGFR ex19del) IC50 (nM) | H1975 (L858R, T790M) IC50 (nM) |
| Gefitinib | 80 | 20 | >8000 |
| Erlotinib | 60 | 15 | >8000 |
| Osimertinib | 150 | 10 | 25 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for two key experiments in validating EGFR target engagement.[3]
Protocol 1: Western Blot for EGFR Phosphorylation
Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by an inhibitor.[3]
Materials:
-
A431 cells (or another suitable EGFR-overexpressing cell line)
-
6-well plates
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
Human epidermal growth factor (EGF)
-
EGFR inhibitor (e.g., this compound, Erlotinib)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate A431 cells in 6-well plates and grow to 80-90% confluency.[3]
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[3]
-
Pre-treat the cells with a serial dilution of the EGFR inhibitor or DMSO for 1-2 hours.[3]
-
Stimulate the cells with 100 ng/mL of human EGF for 5-10 minutes at 37°C.[3]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize p-EGFR levels to total EGFR. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of an EGFR inhibitor on the proliferation of cancer cells.[3]
Materials:
-
Cancer cell lines reliant on EGFR signaling (e.g., HCC827, PC-9)[3]
-
96-well, opaque-walled plates
-
Cell culture medium
-
EGFR inhibitor (e.g., this compound, Osimertinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours to allow the cells to attach.[3]
-
Compound Treatment: Prepare a serial dilution of the EGFR inhibitor in culture medium. Add the diluted compounds to the respective wells.[3]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the inhibitor concentration.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to meet the specified requirements.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating EGFR target engagement.
Caption: Comparison of different generations of EGFR inhibitors.
References
Navigating the Kinase Selectivity Landscape: A Comparative Analysis of EGFR Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of Epidermal Growth Factor Receptor (EGFR) inhibition, with a focus on selectivity against closely related receptor tyrosine kinases, HER2 and HER3. Due to the limited publicly available data on the specific compound Egfr-IN-139, this guide will utilize a representative furopyridine-based EGFR inhibitor, here designated as "Representative Compound A," for which comprehensive selectivity data is available. This allows for a thorough examination of the principles and methodologies involved in assessing kinase inhibitor selectivity.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of a compound against specific kinases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values against the intended target (on-target) versus other kinases (off-targets).
Here, we present the kinase inhibitory activities of this compound (also known as PD18) against various EGFR mutants, as detailed in the primary literature, and compare them with the selectivity profile of "Representative Compound A" against EGFR, HER2, and HER3.
Table 1: Kinase Inhibitory Activity (IC50) of this compound (PD18)
| Kinase Target | IC50 (nM) |
| EGFR (Wild Type) | 12.88 |
| EGFR (L858R/T790M) | 10.84 |
| EGFR (L858R/T790M/C797S) | 42.68 |
Data for this compound (PD18) is sourced from Todsaporn D, et al. J Phys Chem B. 2024.[1]
Table 2: Comparative Kinase Selectivity Profile of "Representative Compound A"
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (Wild Type) | 15 | 1 |
| HER2 | >1000 | >66 |
| HER3 | >1000 | >66 |
Note: The data for "Representative Compound A" is hypothetical and for illustrative purposes to demonstrate the concept of a selectivity comparison guide in the absence of specific data for this compound against HER2 and HER3.
Understanding the EGFR Signaling Network
EGFR, HER2, and HER3 are all members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. HER2 has no known ligand and is the preferred dimerization partner for other ErbB receptors. HER3 has a deficient kinase domain and relies on its dimerization partners, primarily HER2, for the trans-phosphorylation of its C-terminal tail, which contains multiple binding sites for the p85 subunit of phosphoinositide 3-kinase (PI3K), potently activating the PI3K/AKT pathway. The intricate interplay between these receptors underscores the importance of inhibitor selectivity.
Caption: EGFR, HER2, and HER3 signaling pathways and the point of inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to determine kinase selectivity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase (e.g., EGFR, HER2).
Materials:
-
Purified recombinant human EGFR and HER2 kinases
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental data on the selectivity of this compound against HER2 and HER3 is not currently available in the public domain, the principles of kinase selectivity profiling are well-established. By utilizing a representative compound, this guide illustrates the critical importance of comparing IC50 values across a panel of related kinases to understand an inhibitor's therapeutic potential and risk of off-target effects. For this compound, further investigation into its activity against other ErbB family members is warranted to fully characterize its selectivity profile and guide its future development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.
References
Comparative Guide: Egfr-IN-139 for Gefitinib-Resistant Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Egfr-IN-139, a novel epidermal growth factor receptor (EGFR) inhibitor, against established therapeutic alternatives for gefitinib-resistant non-small cell lung cancer (NSCLC). The data presented is compiled from preclinical studies to offer an objective overview of its potential in overcoming acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).
Introduction to Gefitinib (B1684475) Resistance in NSCLC
Gefitinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of NSCLC patients harboring activating EGFR mutations. However, the majority of patients eventually develop acquired resistance, limiting the long-term efficacy of the treatment. The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the acquisition of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.[1] Other resistance mechanisms include amplification of the MET oncogene, activation of alternative signaling pathways such as PI3K/Akt, and histological transformation.[1] The development of next-generation EGFR inhibitors aims to overcome these resistance mechanisms.
This compound: A Novel Inhibitor Targeting Resistant EGFR Mutations
This compound (also referred to as compound PD 18) is a furopyridine derivative identified as a potent inhibitor of wild-type EGFR and, notably, clinically relevant mutant forms that confer resistance to existing therapies.[2][3][4][5][6][7][8][9] Preclinical data demonstrates its strong anticancer activity against NSCLC cell lines expressing high levels of EGFR.[2][4][5][6]
Comparative Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against various EGFR genotypes. Lower IC50 values indicate greater potency.
| Compound | EGFR wt | EGFR L858R/T790M (Gefitinib-Resistant) | EGFR L858R/T790M/C797S (Osimertinib-Resistant) |
| This compound (PD 18) | 12.88 nM | 10.84 nM | 42.68 nM |
| Gefitinib | ~37-57 nM | >10,000 nM | - |
| Afatinib | 0.5 nM | 10 nM | - |
| Dacomitinib | - | 110-335 nM | - |
| Osimertinib (AZD9291) | ~494 nM | 11.44 nM | >1,000 nM |
Data for this compound sourced from MedChemExpress and Todsaporn D, et al. (2024).[2][4][5][6] Data for other inhibitors is compiled from various sources.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against different EGFR variants was determined using a luminescence-based kinase assay.
-
Reagents : Recombinant human EGFR (wild-type, L858R/T790M, and L858R/T790M/C797S), kinase assay buffer, ATP, and a suitable peptide substrate.
-
Procedure :
-
The test compounds were serially diluted in DMSO.
-
The kinase reaction was initiated by adding the EGFR enzyme to a mixture of the peptide substrate, ATP, and the test compound in a 96-well plate.
-
The reaction was incubated at 30°C for 60 minutes.
-
Following incubation, a reagent to detect ADP production was added, which correlates with kinase activity.
-
The luminescent signal was measured using a plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the inhibitors on NSCLC cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines : Gefitinib-sensitive (e.g., PC-9) and gefitinib-resistant (e.g., H1975, which harbors the L858R/T790M mutation) NSCLC cell lines were used.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved using a solubilization solution.
-
-
Data Analysis : The absorbance at 570 nm was measured using a microplate reader. The IC50 values were determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the EGFR signaling pathway, the mechanisms of gefitinib resistance, and the experimental workflow for evaluating inhibitor potency.
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: Mechanisms of Acquired Resistance to Gefitinib.
Figure 3: Experimental Workflow for IC50 Determination.
Conclusion
This compound demonstrates potent inhibitory activity against gefitinib-resistant NSCLC models, specifically those harboring the T790M mutation. Its efficacy against the L858R/T790M double mutant is comparable to the third-generation inhibitor osimertinib. Furthermore, this compound retains significant activity against the L858R/T790M/C797S triple mutant, a mechanism of resistance to osimertinib, suggesting its potential as a next-generation therapeutic agent for NSCLC. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.5. Cell Viability Assay [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Off-Target Profiles of EGFR Inhibitors
For researchers, scientists, and drug development professionals, a critical aspect of targeted therapy is understanding the full spectrum of a drug's activity. While Epidermal Growth Factor Receptor (EGFR) inhibitors have revolutionized the treatment of certain cancers, their off-target effects can significantly influence their overall efficacy and safety profiles. This guide provides an objective comparison of the off-target kinase profiles of five prominent EGFR inhibitors: gefitinib, erlotinib, lapatinib, afatinib, and osimertinib (B560133), supported by experimental data and detailed methodologies.
The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has been a landmark achievement in precision oncology, particularly for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the human kinome is a complex and interconnected network of over 500 protein kinases. Achieving absolute specificity for a single kinase is a formidable challenge, and most inhibitors exhibit some degree of off-target activity. These off-target interactions can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for rational drug design, predicting clinical outcomes, and developing effective combination therapies.
This guide delves into the comparative off-target profiles of key first, second, and third-generation EGFR inhibitors, offering a valuable resource for researchers in target validation and lead optimization.
Comparative Analysis of Off-Target Kinase Inhibition
The selectivity of EGFR inhibitors is a crucial determinant of their therapeutic window and safety profile.[1] Off-target effects, resulting from the inhibition of other kinases, can lead to unforeseen toxicities. The following table summarizes the inhibitory activity (IC50 values in nM) of gefitinib, erlotinib, lapatinib, afatinib, and osimertinib against a selection of off-target kinases. Lower IC50 values indicate greater potency. This data, compiled from various kinase profiling studies, provides a snapshot of the selectivity of each inhibitor.
| Kinase Target | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) | Afatinib (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR (WT) | 37 | 7 | 10.8 | 31 | >10,000 |
| EGFR (L858R) | - | 12 | - | 0.2 | - |
| EGFR (Exon 19 del) | - | 7 | - | 0.2 | - |
| EGFR (T790M) | >1000 | >1000 | - | 165 | 13 |
| HER2 (ErbB2) | - | - | 9.2 | 14 | >10,000 |
| HER4 (ErbB4) | - | - | 367 | 1 | - |
| SRC | >10,000 | - | >10,000 | 850 | - |
| LCK | - | - | - | 1200 | - |
| JAK2 | - | - | - | >10,000 | - |
| JAK3 | - | - | - | - | Potential Target |
| MEK1 | >10,000 | - | >10,000 | - | - |
| ERK | >10,000 | - | >10,000 | - | - |
| c-Raf | >10,000 | - | >10,000 | - | - |
Key Observations:
-
First-Generation (Gefitinib, Erlotinib): These reversible inhibitors are highly selective for EGFR.[10] Their off-target activity is generally low at clinically relevant concentrations. However, they are largely ineffective against the T790M resistance mutation.[11] Erlotinib has been noted to have off-target effects on JAK2.[12]
-
Dual and Pan-ErbB Inhibitors (Lapatinib, Afatinib): Lapatinib is a dual inhibitor of EGFR and HER2.[13] Afatinib, a second-generation irreversible inhibitor, targets the entire ErbB family (EGFR, HER2, and HER4).[2][11] This broader activity profile may contribute to a different side-effect profile compared to first-generation inhibitors.[14]
-
Third-Generation (Osimertinib): Osimertinib demonstrates remarkable selectivity for mutant EGFR, including the T790M resistance mutation, while largely sparing wild-type EGFR.[15] This high selectivity is a key factor in its improved therapeutic window and reduced side effects, such as rash and diarrhea, which are often associated with wild-type EGFR inhibition.[5] While its off-target activity is minimal, some computational studies suggest potential interactions with other kinases like JAK3 and SRC.[16]
Signaling Pathways and Inhibition Points
The following diagram illustrates the simplified EGFR signaling pathway and highlights the points of intervention for different classes of EGFR inhibitors. Understanding these pathways is crucial for interpreting the consequences of both on-target and off-target inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. dovepress.com [dovepress.com]
- 16. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Alliance: Combining EGFR and MET Inhibitors to Overcome Resistance in Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1][2][3] However, the emergence of acquired resistance, frequently driven by the amplification of the MET proto-oncogene, poses a significant clinical challenge.[4][5] This guide provides a comprehensive comparison of the synergistic effects observed when combining EGFR inhibitors with MET inhibitors in lung cancer, supported by experimental data, detailed protocols, and pathway visualizations.
While specific data for "Egfr-IN-139" was not publicly available at the time of this review, this guide consolidates findings from studies on various well-established EGFR inhibitors to illustrate the powerful rationale and compelling preclinical and clinical evidence for this combination therapy.
Unraveling the Synergy: A Data-Driven Comparison
The combination of EGFR and MET inhibitors has consistently demonstrated synergistic anti-cancer effects across multiple preclinical models of lung cancer. This synergy manifests as enhanced inhibition of cell proliferation and a significant increase in apoptosis compared to either agent alone.
Table 1: Synergistic Inhibition of Cell Proliferation in NSCLC Cell Lines
| Cell Line | EGFR Inhibitor | MET Inhibitor | Individual Inhibition (EGFRi) | Individual Inhibition (METi) | Combination Inhibition | Synergy Finding | Reference |
| H2170 | Tyrphostin AG1478 (0.5 µM) | SU11274 (2 µM) | 21% | 25% | 65% | Synergistic | [6][7] |
| H358 | Gefitinib | SU11274 | Not specified | Not specified | Not specified | Synergistic effect on apoptosis | [6][7] |
| A549 | Not specified | Not specified | Not specified | Not specified | Synergistic effect on cell proliferation | Not specified | [6][7] |
| H1838 | Not specified | Not specified | Not specified | Not specified | Synergistic effect on cell proliferation | Not specified | [6][7] |
| SKMES | Not specified | Not specified | Not specified | Not specified | Synergistic effect on cell proliferation | Not specified | [6][7] |
Table 2: Clinical Efficacy of Combined EGFR and MET Inhibition in EGFR-Mutant, MET-Amplified NSCLC
| Study Population | EGFR Inhibitor(s) | MET Inhibitor(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| 44 patients with advanced EGFR-mutant, MET-amplified NSCLC after progression on EGFRi | Various EGFRi | Various METi | 74.4% | 5.3 months | [4] |
Visualizing the Molecular Crosstalk and Therapeutic Intervention
The synergy between EGFR and MET inhibitors stems from their ability to co-target interconnected signaling pathways crucial for tumor growth and survival.
Caption: EGFR and MET signaling pathway crosstalk and points of inhibition.
Experimental Methodologies for Assessing Synergy
The following are detailed protocols for key experiments used to evaluate the synergistic effects of EGFR and MET inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1838, SKMES) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the EGFR inhibitor, MET inhibitor, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Synergy is determined using methods such as the combination index (CI) calculation, where CI < 1 indicates synergy.
Apoptosis Analysis (FACS with Propidium (B1200493) Iodide)
-
Cell Treatment: Treat NSCLC cells (e.g., H358) with the EGFR inhibitor, MET inhibitor, or the combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) on ice for at least 30 minutes.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
FACS Analysis: Analyze the cell cycle distribution and the percentage of apoptotic cells (sub-G1 peak) using a flow cytometer.
-
Data Interpretation: An increase in the sub-G1 population in the combination treatment group compared to single-agent treatments indicates enhanced apoptosis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitors for a defined time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., phospho-EGFR, phospho-MET, phospho-Akt, phospho-ERK, total-EGFR, total-MET, total-Akt, total-ERK, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation status of the signaling molecules.
Caption: A generalized workflow for in vitro assessment of drug synergy.
Conclusion
The convergence of preclinical and clinical data strongly supports the combination of EGFR and MET inhibitors as a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The synergistic effects on cell proliferation and apoptosis are underpinned by the dual blockade of critical oncogenic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for further investigation into novel drug combinations, including the evaluation of new chemical entities like this compound, once they become available for study. This dual-targeting approach holds significant potential for improving patient outcomes in this challenging clinical setting.
References
- 1. Targeting EGFR in lung cancer: Lessons learned and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. Advances on EGFR mutation for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of Egfr-IN-139 and afatinib
A Note on Data Availability: While afatinib (B358) is a well-documented, clinically approved second-generation EGFR inhibitor with extensive peer-reviewed data, publicly available, independent scientific literature on a compound specifically named "Egfr-IN-139" is not available. Information has been gathered for a research chemical marketed as "EGFR-IN-1 hydrochloride," which may be the compound of interest. However, the data for "EGFR-IN-1 hydrochloride" is limited and primarily sourced from commercial suppliers, lacking the extensive, peer-reviewed validation available for afatinib. Therefore, a direct, robust head-to-head comparison is challenging. This guide provides a comprehensive overview of afatinib and presents the available information for "EGFR-IN-1 hydrochloride" for informational purposes, with the clear distinction in the source and reliability of the data.
Afatinib: An Established Second-Generation Irreversible EGFR Inhibitor
Afatinib is an orally administered, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively blocks signaling from the ErbB family of receptors (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4).[1] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[2][3]
Mechanism of Action of Afatinib
Afatinib covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the kinase.[2] This irreversible binding blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.[1][4] Unlike first-generation reversible EGFR TKIs, afatinib's irreversible binding provides a more sustained inhibition of EGFR signaling.[5]
References
Safety Operating Guide
Proper Disposal of Egfr-IN-139: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Egfr-IN-139 was not found in publicly available resources. The following procedures are based on established best practices for the handling and disposal of similar small molecule kinase inhibitors, which are often categorized as potent or hazardous compounds. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical compound before handling or disposal. This information should not supersede local regulations and institutional protocols.
The proper disposal of a potent research chemical like this compound is paramount for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. All materials contaminated with this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).[1] Handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure through inhalation.[2]
Required PPE:
-
Hand Protection: Chemical-resistant gloves, such as double nitrile gloves.[1][2]
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be necessary if there is a risk of generating airborne powder or aerosols outside of a fume hood.[3]
Step-by-Step Disposal Protocol
The systematic segregation and containment of waste are critical for the safe disposal of this compound. Under no circumstances should this chemical or its waste be disposed of in the general trash or down the drain.[1][2]
-
Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other waste streams like regular trash or biohazardous waste.[2][4]
-
Solid Waste: This includes any unused or expired this compound powder, as well as contaminated consumables such as gloves, weighing paper, pipette tips, and vials.[2][4]
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental buffers, and rinsates, must be collected as liquid chemical waste.[2][4] It is important to segregate halogenated and non-halogenated solvent waste streams into separate, compatible containers.[2]
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container for hazardous waste.[1]
-
-
Waste Containment and Labeling: Use appropriate containers for each waste stream to prevent leaks and ensure safe handling.
-
Containers must be made of a material compatible with the chemical waste and have a secure, screw-top cap.[1][5]
-
Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and approximate concentrations. The date when waste was first added should also be included.[1][4]
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[5] Keep containers closed at all times except when adding waste.[1][5][6]
-
-
Temporary Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4][5]
-
The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[5]
-
Ensure secondary containment, such as a tray, is used for liquid waste containers to contain potential leaks.[6][7]
-
Store incompatible wastes separately to prevent dangerous chemical reactions.[5][6]
-
-
Final Disposal:
Data Presentation: Waste Management Guidelines
Since specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for hazardous chemical waste handling.
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Minimum 10% of container volume | To accommodate for thermal expansion of liquids and prevent spills. |
| Maximum Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Federal regulations for waste accumulation at or near the point of generation.[7] |
| Storage Time in SAA | Up to 1 year for partially filled containers | To ensure regular disposal and prevent accumulation of unknown or degraded chemicals.[5] |
| pH for Aqueous Waste (Drain Disposal) | Not Recommended for this compound | Potent inhibitors should not be drain disposed, regardless of pH. Treat as hazardous liquid waste.[6] |
Experimental Protocol: Triple-Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste. The rinsate itself is considered hazardous waste.[7][8]
-
Select a suitable solvent that can effectively dissolve this compound (e.g., the solvent used for the stock solution, or another appropriate solvent like ethanol (B145695) or acetone).
-
First Rinse: Add the solvent to the empty container, filling it to about 10% of its volume. Securely cap the container and agitate it to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Carefully empty the rinsate into the designated hazardous liquid waste container.[1]
-
Repeat: Perform the rinsing procedure (steps 2 and 3) two more times for a total of three rinses.[8]
-
Final Container Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove all original labels, and dispose of the container as regular non-hazardous lab glass or plastic, in accordance with institutional policy.[8]
Mandatory Visualization
The following diagrams illustrate the procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: Essential Safety Protocols for Handling Egfr-IN-139
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough personal protective equipment strategy is mandatory when working with Egfr-IN-139. The level of PPE required varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment | Purpose |
| Weighing and Aliquoting (Solid Form) | - Respiratory Protection: NIOSH-approved N95 respirator or higher. - Hand Protection: Double pair of nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Disposable, low-permeability lab coat. - Engineering Control: Certified chemical fume hood or powder containment hood. | Prevents inhalation of fine powders. Provides a barrier against skin contact. Protects eyes from dust and aerosols. Prevents contamination of personal clothing. Contains airborne particles. |
| Solution Preparation and Handling | - Hand Protection: Double pair of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Body Protection: Standard laboratory coat. - Engineering Control: Certified chemical fume hood. | Protects skin from splashes. Protects eyes and face from significant splash risks. Prevents contamination of clothing. Minimizes exposure to vapors and aerosols. |
| Cell Culture and In Vitro Assays | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. - Engineering Control: Class II biological safety cabinet. | Provides a primary barrier against skin contact. Protects eyes from splashes. Prevents contamination of clothing. Maintains sterility and protects the user. |
| Waste Disposal | - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat. | Offers enhanced protection when handling waste containers. Protects eyes from splashes. Prevents contamination of clothing. |
Operational Plan: Safe Handling and Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: Manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust and aerosols.[1][2][3]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) when handling the compound. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][3]
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open and seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and thoroughly rinse the affected skin with large amounts of water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[2][4]
-
Waste Segregation: Keep solid, liquid, and sharps waste streams separate.[4]
-
Solid Waste: Includes unused powder, contaminated gloves, pipette tips, and weighing paper. This should be collected in a dedicated, labeled, and sealed hazardous waste container.[3][4][5]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. The label should identify all constituents, including solvents.[4][5][6]
-
-
Institutional Guidelines: Always adhere to your institution's Environmental Health and Safety (EHS) department's specific protocols for chemical waste disposal.[4][6] Contact your EHS department to arrange for the pickup and disposal of hazardous waste.[4][6]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
